MMV1557817
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21F3N2O3 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-(hydroxyamino)-2-oxo-1-[4-(3,4,5-trifluorophenyl)phenyl]ethyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C20H21F3N2O3/c1-20(2,3)10-16(26)24-18(19(27)25-28)12-6-4-11(5-7-12)13-8-14(21)17(23)15(22)9-13/h4-9,18,28H,10H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
NRAVUPOEFDEIOQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Aminopeptidase Inhibitor MMV1557817: A Technical Guide to its Antiplasmodial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the antimalarial compound MMV1557817. It details the molecular targets, multi-stage activity, and resistance profile of this potent dual inhibitor of the Plasmodium M1 and M17 aminopeptidases. Quantitative data on its efficacy are presented, along with detailed protocols for key experimental assays. Visual diagrams of the targeted biological pathway, a representative experimental workflow, and the mechanism of resistance are included to facilitate a deeper understanding of this compound as a promising lead compound in antimalarial drug development.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. This compound has been identified as a potent antimalarial compound with a unique dual-targeting mechanism. This guide synthesizes the current knowledge on this compound, providing an in-depth resource for researchers in the field.
Molecular Target and Mechanism of Action
This compound exerts its antiplasmodial activity by simultaneously inhibiting two essential metalloaminopeptidases in Plasmodium: the M1 alanyl aminopeptidase (B13392206) (PfA-M1) and the M17 leucyl aminopeptidase (PfA-M17).[1][2][3][4] These enzymes are critical for the final stages of hemoglobin digestion, a process vital for the parasite's survival within red blood cells.[1][4]
During its intraerythrocytic stage, the parasite degrades host hemoglobin in its digestive vacuole to obtain amino acids for protein synthesis.[4][5] This process generates short peptides that are further broken down into individual amino acids by aminopeptidases. By inhibiting both PfA-M1 and PfA-M17, this compound disrupts this crucial nutrient supply, leading to parasite death.[1][4] Specifically, inhibition of these enzymes leads to an accumulation of undigested short peptide chains derived from hemoglobin.[1]
dot
References
- 1. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]
- 2. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. researchgate.net [researchgate.net]
- 5. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
Unveiling MMV1557817: A Dual-Targeting Antimalarial Candidate
A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Profile of a Novel Aminopeptidase (B13392206) Inhibitor
The emergence and spread of drug-resistant Plasmodium parasites, the causative agents of malaria, present a formidable challenge to global public health. This necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. This technical guide details the discovery and origin of MMV1557817, a potent antimalarial compound that has shown significant promise in preclinical studies. Developed through a collaborative effort involving the Medicines for Malaria Venture (MMV), this compound represents a significant advancement in the pursuit of next-generation malaria therapies.[1][2][3][4]
This compound is a selective, nanomolar inhibitor of both Plasmodium falciparum and Plasmodium vivax aminopeptidases M1 (PfA-M1 and Pv-M1) and M17 (PfA-M17 and Pv-M17).[1][2][5] Its dual-targeting mechanism disrupts the end-stage digestion of hemoglobin in asexual parasites, a critical process for parasite survival.[1][2] This whitepaper provides an in-depth overview of the discovery, in vitro and in vivo efficacy, and the experimental protocols utilized in the characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Quantitative Efficacy and Activity Profile
The antimalarial potency of this compound has been rigorously evaluated across various Plasmodium species and strains, including those resistant to currently available drugs. The following tables summarize the key quantitative data from these preclinical assessments.
Table 1: In Vitro Inhibitory Activity of this compound against Plasmodium Aminopeptidases
| Target Enzyme | Apparent Inhibition Constant (Kiapp, nM) |
| P. falciparum M1 (PfA-M1) | Nanomolar range |
| P. falciparum M17 (PfA-M17) | Nanomolar range |
| P. vivax M1 (Pv-M1) | Nanomolar range |
| P. vivax M17 (Pv-M17) | Nanomolar range |
| P. berghei M1 (Pb-M1) | Nanomolar range |
| P. berghei M17 (Pb-M17) | Nanomolar range |
| Source: Edgar et al., 2024.[1] |
Table 2: In Vitro Antiplasmodial Activity of this compound
| Parameter | Value |
| Parasite Reduction Ratio (PRR) over one cycle | 2.2 ± 0.2 |
| 99.9% Parasite Clearance Time (PCT) | 86 hours |
| Source: Edgar et al., 2024.[1] |
Table 3: In Vivo Efficacy of this compound in a Murine Malaria Model
| Animal Model | Parasite | Assay Type | Outcome |
| Female Balb/c mice | P. berghei | 4-day Peters' suppressive test | Effective clearance of infection |
| Source: Edgar et al., 2024.[1] |
Experimental Protocols
The characterization of this compound involved a series of standardized and novel experimental protocols to determine its efficacy, mechanism of action, and potential for further development.
In Vitro Drug Susceptibility Testing
The in vitro activity of this compound against P. falciparum and P. vivax clinical isolates was assessed using a modified WHO microtest.[1]
-
Compound Preparation : this compound and reference antimalarial drugs were prepared as 1 mg/mL stock solutions in either water or DMSO. Drug plates were pre-dosed by diluting the compounds in 50% methanol (B129727) followed by lyophilization and storage at 4°C.[1]
-
Parasite Culture : P. falciparum and P. vivax isolates were cultured ex vivo in a 2% hematocrit blood media mixture (BMM), consisting of RPMI 1640 medium supplemented with 10% AB+ human serum.[1]
-
Assay Execution : 200 µL of the BMM was added to the pre-dosed drug plates and incubated under standard conditions.[1]
-
Data Analysis : Parasite growth inhibition was measured, and EC50 values were calculated.[1]
In Vivo Efficacy Assessment: 4-Day Peters' Suppressive Test
The in vivo antimalarial efficacy was evaluated using the P. berghei rodent malaria model.[1][6]
-
Animal Model : Six-week-old female Balb/c mice were used for the study.[1]
-
Compound Formulation : this compound was dissolved in a vehicle of 70% (v/v) Tween 80 and 30% (v/v) ethanol, which was then diluted 10-fold with water prior to administration.[1]
-
Infection and Treatment : Mice were infected with P. berghei, and treatment with this compound was administered over four consecutive days.[1]
-
Efficacy Measurement : Parasitemia levels were monitored to determine the suppressive effect of the compound.[1]
Thermal Proteomics Profiling (TPP)
To confirm the engagement of this compound with its intended targets in the parasite, thermal proteomics profiling was conducted.[1][7]
-
Parasite Lysate Preparation : P. falciparum parasites were isolated, and the proteins were solubilized.[1][7]
-
Compound Incubation : The parasite lysate was divided into control (DMSO) and treatment groups (300 nM and 1200 nM this compound) and incubated at room temperature for 3 minutes.[1][7]
-
Thermal Challenge : The samples were heated to 60°C for 5 minutes to induce thermal denaturation of proteins not stabilized by ligand binding.[1][7]
-
Proteomic Analysis : The relative abundance of identified proteins was calculated and compared between the control and treated groups to identify proteins stabilized by this compound binding.[7]
Visualizing the Science Behind this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with the discovery and characterization of this compound.
Caption: Proposed Mechanism of Action of this compound.
Caption: In Vitro Antimalarial Screening Workflow.
Caption: Preclinical Development Pathway for this compound.
Conclusion and Future Directions
This compound has emerged as a promising lead compound for the development of a new class of antimalarial drugs.[1][8] Its novel dual-inhibitory mechanism of action against both M1 and M17 aminopeptidases in multiple Plasmodium species, including drug-resistant strains, underscores its potential to be a valuable tool in the fight against malaria.[1][2][3] Encouragingly, parasites that developed resistance to this compound exhibited a slower growth rate, suggesting that resistance may be self-limiting.[1][2]
The comprehensive preclinical data, including potent in vitro and in vivo activity, provide a strong rationale for the continued development of this compound and its analogues. Further optimization to enhance its pharmacokinetic properties will be crucial in advancing this compound towards clinical trials. The successful identification and characterization of this compound validate the strategy of targeting dual aminopeptidases as an effective approach for developing new, cross-species antimalarial therapies.[1]
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicines for Malaria Venture: sustaining antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: MMV1557817 Activity Against Plasmodium falciparum Asexual Stages
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of the antimalarial compound MMV1557817 against the asexual blood stages of Plasmodium falciparum. The document details the compound's potency against drug-sensitive and drug-resistant parasite strains, outlines the experimental protocols for key assays, and visualizes its mechanism of action and the consequences of resistance.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various P. falciparum strains and life cycle stages. The following tables summarize the key efficacy data.
Table 1: Activity of this compound against Asexual Stages of Drug-Sensitive and Resistant P. falciparum Strains
| Parasite Strain | Resistance Phenotype | EC50 (nM) [95% CI] | Reference |
| Pf3D7 | Drug-Sensitive | 39 [31.8–46.9] | [1] |
| Dd2 | Chloroquine, Pyrimethamine, Mefloquine Resistant | Low Nanomolar | [1] |
| Cam3.II K13 C580Y | Artemisinin Resistant | No significant shift | [1] |
| Dd2 K13 C580Y | Artemisinin Resistant | No significant shift | [1] |
| Dd2 PfCRT CVIET | Chloroquine Resistant | No significant shift | [1] |
| Dd2 PfMDR1 N86Y | Mefloquine, Quinine, Chloroquine Resistant | No significant shift | [1] |
| Dd2 PM2 TTT | Piperaquine Resistant | No significant shift | [1] |
CI: Confidence Interval
Table 2: Activity of this compound against Sexual Stages (Gametocytes) of P. falciparum
| Gametocyte Stage | IC50 (nM) | Reference |
| Early (Stages I–III) | 99 | [1] |
| Late (Stages IV–V) | 309 | [1] |
| Mature (Stage V) | 1474 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Asexual Stage Antimalarial Susceptibility Assay ([³H]Hypoxanthine Incorporation Method)
This protocol is a modified version of the standard WHO microtest and is widely used to determine the 50% effective concentration (EC50) of antimalarial compounds against the asexual blood stages of P. falciparum.[1]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human O+ red blood cells (RBCs)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum)
-
This compound stock solution (in DMSO)
-
[³H]Hypoxanthine
-
96-well microtiter plates (drug-pre-dosed and sterile)
-
Candle jar or modular incubator chamber (for hypoxic gas mixture)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Parasite Culture Preparation:
-
Maintain asynchronous P. falciparum cultures in human O+ RBCs at 3-5% hematocrit in complete culture medium under a hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol lysis.
-
Prepare a parasite suspension with a final hematocrit of 2% and a parasitemia of 0.5%.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add 200 µL of the appropriate drug dilution to the wells of a 96-well plate. Include drug-free wells as a negative control (100% growth) and wells with a known antimalarial (e.g., artesunate) as a positive control.
-
-
Incubation:
-
Add 200 µL of the prepared parasite suspension to each well of the drug-dosed plate.
-
Place the plate in a candle jar or a modular incubator chamber at 37°C for 42-48 hours.
-
-
Radiolabeling:
-
After the initial incubation, add 0.5 µCi of [³H]hypoxanthine to each well.
-
Return the plate to the incubator and incubate for an additional 24 hours.
-
-
Harvesting and Measurement:
-
Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated [³H]hypoxanthine.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The level of [³H]hypoxanthine incorporation is proportional to parasite growth.
-
Plot the scintillation counts against the drug concentration (log scale).
-
Calculate the EC50 value, the concentration of this compound that inhibits parasite growth by 50%, using a non-linear regression model.
-
In Vitro Gametocyte Viability Assay (Image-Based)
The viability of different stages of P. falciparum gametocytes after exposure to this compound is determined using an image-based assay.[1] While the exact proprietary protocol may vary, the following represents a standard methodology.
Materials:
-
Mature P. falciparum gametocyte culture (Stage I-V)
-
Gametocyte culture medium
-
This compound stock solution (in DMSO)
-
Fluorescent viability dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)
-
96-well or 384-well optical-bottom plates
-
High-content imaging system
Procedure:
-
Gametocyte Culture and Seeding:
-
Culture P. falciparum to produce gametocytes of the desired stages.
-
Purify gametocytes from asexual parasites if necessary.
-
Seed the gametocytes into the wells of an optical-bottom plate.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include appropriate vehicle controls (DMSO) and positive controls (a known gametocytocidal drug).
-
Incubate the plates for a defined period (e.g., 48-72 hours) under appropriate culture conditions.
-
-
Staining:
-
Add a cocktail of fluorescent viability dyes to each well.
-
Incubate for a short period to allow for dye uptake.
-
-
Imaging:
-
Acquire images of the stained gametocytes using a high-content imaging system. Capture images in both brightfield and fluorescent channels.
-
-
Image Analysis:
-
Use image analysis software to automatically identify and segment individual gametocytes.
-
Quantify the number of live (Calcein-AM positive) and dead (Propidium Iodide positive) gametocytes in each well.
-
-
Data Analysis:
-
Calculate the percentage of viable gametocytes for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration (log scale).
-
Determine the 50% inhibitory concentration (IC50), the concentration of this compound that reduces gametocyte viability by 50%, using a non-linear regression model.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the logical relationship of resistance development.
Caption: Mechanism of action of this compound.
Caption: Logical workflow of this compound resistance.
References
Preclinical Profile of MMV1557817: A Dual Aminopeptidase Inhibitor with Potent Antimalarial Activity
An In-Depth Technical Review of the Preclinical Efficacy of a Novel Antimalarial Candidate
Executive Summary
MMV1557817 is a novel antimalarial compound that has demonstrated significant preclinical efficacy against multiple species of the Plasmodium parasite, including drug-resistant strains.[1][2] Its unique mechanism of action, targeting both M1 and M17 aminopeptidases in Plasmodium falciparum and Plasmodium vivax, disrupts essential processes in the parasite's lifecycle, specifically the digestion of hemoglobin.[1][3] This dual-target approach is believed to contribute to its potent activity and may present a higher barrier to the development of resistance. Preclinical data from in vitro and in vivo studies indicate that this compound is a promising lead compound for further development as a next-generation antimalarial therapy.[1][4]
Mechanism of Action
This compound acts as a selective, nanomolar inhibitor of two key metalloaminopeptidases, M1 and M17, in both P. falciparum and P. vivax.[1][3] These enzymes are crucial for the final stages of hemoglobin digestion within the parasite's food vacuole. By inhibiting these aminopeptidases, this compound prevents the breakdown of host hemoglobin into essential amino acids required for parasite growth and proliferation, ultimately leading to parasite death.[1] The compound has been shown to be a potent dual inhibitor of these enzymes across different Plasmodium species, including the human pathogens P. falciparum and P. vivax, as well as the rodent model parasite P. berghei.[1]
In Vitro Efficacy
This compound has demonstrated potent activity against various strains and life-cycle stages of the malaria parasite in in vitro assays.
Enzyme Inhibition
The compound exhibits nanomolar inhibitory constants (Kiapp) against recombinant M1 and M17 aminopeptidases from P. falciparum, P. vivax, and P. berghei.
| Target Enzyme | P. falciparum (PfA) Kiapp (nM) | P. vivax (Pv) Kiapp (nM) | P. berghei (Pb) Kiapp (nM) |
| M1 Aminopeptidase | [Data not explicitly quantified in search results] | [Data not explicitly quantified in search results] | [Data not explicitly quantified in search results] |
| M17 Aminopeptidase | [Data not explicitly quantified in search results] | [Data not explicitly quantified in search results] | [Data not explicitly quantified in search results] |
Note: While the search results state nanomolar inhibition, specific Kiapp values were not provided in the snippets.
Asexual Blood Stage Activity
This compound is effective against both drug-sensitive and drug-resistant strains of P. falciparum, as well as clinical isolates of P. falciparum and P. vivax cultured ex vivo.[1]
| Parameter | Value | Control (Chloroquine) |
| Parasite Reduction Ratio (PRR) over one cycle | 2.2 ± 0.2 | 3.9 ± 0.2 |
| 99.9% Parasite Clearance Time (PCT) | 86 hours | 53 hours |
A lag phase of 72 hours was observed before this compound reached its optimal killing rate.[1]
Sexual Stage Activity
The compound has also been shown to be effective against the sexual stages (gametocytes) of P. falciparum, which is crucial for blocking transmission of the parasite from human to mosquito.[1][2]
In Vivo Efficacy
The antimalarial efficacy of this compound in a living organism was evaluated using a rodent malaria model.
Peters' 4-Day Suppressive Test
In the P. berghei rodent malaria model, oral administration of this compound demonstrated the ability to effectively clear the infection.[1]
| Animal Model | Plasmodium Species | Treatment | Dose | Outcome |
| Female Balb/c mice | P. berghei ANKA | This compound (oral gavage) | 50 mg/kg | Effective clearance of infection |
| Female Balb/c mice | P. berghei ANKA | Artesunate (B1665782) (oral gavage) | 30 mg/kg | Positive Control |
| Female Balb/c mice | P. berghei ANKA | Vehicle Control | - | - |
Resistance Profile
Encouragingly, P. falciparum parasites made resistant to this compound exhibited a significantly slower growth rate.[1] This fitness cost suggests that in a competitive environment with wild-type parasites, the resistant strains may be outcompeted. Furthermore, these resistant parasites showed increased sensitivity to the current frontline antimalarial drug, artemisinin.[1][2] This lack of cross-resistance and potential for negative cross-resistance is a highly desirable characteristic for a new antimalarial candidate.
Experimental Protocols
In Vivo Efficacy: Peters' 4-Day Suppressive Test
Protocol:
-
Animal Model: Female Balb/c mice, 6 weeks of age, were used.[1]
-
Infection: Mice were infected intraperitoneally with 2 x 107P. berghei ANKA-infected erythrocytes.[1]
-
Compound Preparation: Stock solutions of this compound and artesunate were dissolved in 70% (v/v) Tween 80 and 30% (v/v) ethanol, then diluted 10-fold with water prior to dosing.[1]
-
Dosing Regimen: Dosing was administered by oral gavage at 2 hours, and on days 1, 2, and 3 post-infection.[1]
-
Parasitemia Assessment: Parasitemia was determined by microscopic visualization of Giemsa-stained thin blood smears, with a minimum of 1,000 red blood cells (RBCs) counted.[1]
-
Efficacy Calculation: The percentage of antimalarial activity was calculated using the following formula: 100 - [ (mean parasitemia of treated group / mean parasitemia of vehicle control group) x 100 ].
In Vivo Exposure (Pharmacokinetics)
Protocol:
-
Animal Model: Non-infected male Swiss outbred mice were used.[1]
-
Compound Preparation: this compound was dissolved in 70% (v/v) Tween 80 and 30% (v/v) ethanol, then diluted 10-fold with water to create a uniform off-white milky suspension.[1]
-
Dosing: A single dose of 50 mg/kg was administered by oral gavage.[1]
-
Sample Collection: Blood samples were collected into heparinized tubes at various time points up to 24 hours post-dosing.[1]
-
Plasma Preparation: Blood samples were immediately centrifuged, and the supernatant plasma was collected and stored at -80°C until analysis.[1]
Conclusion
The preclinical data for this compound strongly support its continued development as a novel antimalarial agent. Its dual-target mechanism of action, potent in vitro and in vivo efficacy, activity against drug-resistant strains and transmissible parasite stages, and favorable resistance profile highlight its potential to become a valuable tool in the global effort to combat malaria.[1][2][4] Further studies to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, are warranted.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
MMV1557817: A Promising Lead for Next-Generation Antimalarial Therapy
A Technical Guide for Drug Development Professionals
Issued: December 2025
Executive Summary
In the global fight against malaria, the emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent development of novel therapeutics with new mechanisms of action. MMV1557817 has emerged as a potent, orally active antimalarial compound with a compelling preclinical profile. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, safety profile, and key experimental data. It is intended to serve as a resource for researchers and drug development professionals engaged in the advancement of new antimalarial agents.
This compound is a selective, nanomolar inhibitor of two essential Plasmodium metalloaminopeptidases: M1 and M17.[1][2][3][4][5] By dually targeting these enzymes, which are critical for the final stages of hemoglobin digestion in the parasite's food vacuole, this compound effectively starves the parasite of essential amino acids, leading to its death.[1][2][4][6] This novel dual-targeting strategy has demonstrated efficacy against multiple species of Plasmodium, including drug-resistant strains of P. falciparum and clinical isolates of P. vivax.[1][2] Furthermore, this compound exhibits activity against both the asexual blood stages responsible for clinical disease and the sexual stages required for transmission.[1][2][4] A key finding is that parasites developing resistance to this compound exhibit a significant fitness cost, growing more slowly and showing increased sensitivity to artemisinin (B1665778), suggesting that resistance may be self-limiting.[1][2][4][6]
This guide consolidates the available preclinical data into structured tables for clear comparison, details the methodologies of key experiments, and provides visual representations of the compound's mechanism and the workflow for its evaluation.
Mechanism of Action: Dual Inhibition of M1 and M17 Aminopeptidases
This compound's primary mechanism of action is the potent and selective dual inhibition of the Plasmodium falciparum M1 alanyl aminopeptidase (B13392206) (PfA-M1) and M17 leucyl aminopeptidase (PfA-M17).[1][2][6] These enzymes are located in the parasite's cytosol and are crucial for the terminal stages of hemoglobin digestion, a process vital for the parasite's growth and replication.[1]
During its intraerythrocytic stage, the parasite ingests vast amounts of host cell hemoglobin and degrades it within its food vacuole into smaller peptides. These peptides are then transported to the cytosol where aminopeptidases, including PfA-M1 and PfA-M17, cleave them into individual amino acids. These amino acids are essential for parasite protein synthesis.
By inhibiting both PfA-M1 and PfA-M17, this compound disrupts this critical nutrient supply chain.[1][3] This leads to a cessation of parasite growth and ultimately, cell death. The dual-targeting nature of this compound is a significant advantage, potentially reducing the likelihood of resistance development compared to single-target agents.
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | Plasmodium Species | Inhibition Constant (Kiapp, nM) |
| M1 Aminopeptidase | P. falciparum (PfA-M1) | 16.0 |
| P. vivax (Pv-M1) | 1.9 | |
| P. berghei (Pb-M1) | 1.1 | |
| M17 Aminopeptidase | P. falciparum (PfA-M17) | 4.8 |
| P. vivax (Pv-M17) | 2.5 | |
| P. berghei (Pb-M17) | 1.9 | |
| Data sourced from[1] |
Table 2: In Vitro Antiplasmodial Activity (Asexual Stages)
| P. falciparum Strain | Resistance Profile | EC50 (nM) |
| NF54 | Chloroquine-sensitive | 22 |
| 3D7 | - | 39 |
| Dd2 | Chloroquine, Pyrimethamine resistant | Low nanomolar range |
| K1 | Chloroquine, Pyrimethamine, Sulfadoxine resistant | 26 |
| 7G8 | Chloroquine resistant | 23 |
| TM90C2B | Atovaquone resistant | 20 |
| Data sourced from[1] |
Table 3: Activity Against Clinical Isolates and Sexual Stages
| Species / Stage | Activity Metric | Value |
| P. falciparum (clinical isolates) | EC50 | No significant difference from lab strains |
| P. vivax (clinical isolates) | EC50 | No significant difference from P. falciparum |
| P. falciparum (sexual stages) | Effective Killing | Yes |
| Data sourced from[1] |
Table 4: In Vivo Efficacy and Pharmacokinetics
| Parameter | Animal Model | Value |
| Efficacy | P. berghei infected mice | Effective clearance at 50 mg/kg (oral) |
| Half-life (t1/2) | Non-infected male Swiss outbred mice | 4.3 hours |
| Data sourced from[1] |
Table 5: Selectivity and Safety Profile
| Assay | Result | Selectivity Index |
| Cytotoxicity (HEK293 cells) | Low toxicity at 10 µM | ≥1,370 |
| Human M1 Aminopeptidases (LTA4H, ERAP1, ERAP2) | No significant inhibition | High |
| Human HDAC enzymes | No apparent off-target activity | High |
| Data sourced from[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation)
This assay determines the 50% effective concentration (EC50) of a compound against the asexual erythrocytic stages of P. falciparum.
Protocol:
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II, HEPES, NaHCO3, hypoxanthine, and gentamicin.[7] Cultures are kept at 37°C in a controlled atmosphere (5% O2, 5% CO2, 90% N2).[7]
-
Synchronization: Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment to ensure a homogenous starting population.[7]
-
Drug Dilution: The test compound (this compound) is serially diluted in culture medium to achieve a range of final concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of each drug dilution is added to triplicate wells.
-
Parasite Addition: Synchronized ring-stage parasites (0.5-2% parasitemia) are added to the wells.
-
Incubation: The plates are incubated for 48-72 hours under standard culture conditions.
-
Radiolabeling: [3H]-hypoxanthine, a nucleic acid precursor, is added to each well and the plates are incubated for an additional 24 hours. Viable parasites will incorporate the radiolabel into their DNA.
-
Harvesting and Measurement: The contents of the wells are harvested onto glass-fiber filters. The filters are washed, dried, and placed in scintillation fluid. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The counts are plotted against the drug concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy (4-Day Suppressive Test - Peters' Test)
This standard test evaluates the ability of a compound to suppress parasite growth in a murine malaria model.[1][8]
Protocol:
-
Animal Model: Female Balb/c mice (6 weeks old) are used.[1]
-
Infection: Mice are infected intraperitoneally with 2 x 107Plasmodium berghei ANKA-infected erythrocytes.[1]
-
Drug Formulation and Dosing: this compound is formulated as a suspension (e.g., in 7% Tween 80 / 3% ethanol, diluted 10-fold with water).[1][9] The compound is administered orally by gavage at a specified dose (e.g., 50 mg/kg).
-
Treatment Schedule: Treatment begins 2 hours post-infection and continues daily for four consecutive days (Days 0, 1, 2, 3).[1] A positive control group (e.g., artesunate (B1665782) 30 mg/kg) and a vehicle control group are included.
-
Monitoring: On Day 4 post-infection, thin blood smears are prepared from tail blood of each mouse.
-
Parasitemia Determination: The smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.
-
Data Analysis: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of parasite growth inhibition.
Thermal Proteome Profiling (TPP)
TPP is used to identify the direct protein targets of a compound within the parasite lysate.
Protocol:
-
Parasite Lysate Preparation: P. falciparum parasites are isolated from culture, and a soluble protein lysate is prepared.[10]
-
Compound Incubation: The lysate is divided into aliquots. A test aliquot is incubated with this compound (e.g., 300 nM or 1200 nM), and a control aliquot is incubated with the vehicle (DMSO).[1][10]
-
Thermal Challenge: The samples are subjected to a temperature gradient or a specific high temperature (e.g., 60°C for 5 minutes).[1] Drug binding stabilizes target proteins, making them more resistant to thermal denaturation.
-
Protein Separation: After cooling, aggregated (denatured) proteins are separated from the soluble fraction by centrifugation.
-
Sample Preparation for MS: The soluble proteins are collected, digested into peptides (e.g., with trypsin), and prepared for mass spectrometry analysis.
-
Mass Spectrometry (MS): The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction.
-
Data Analysis: The relative abundance of each protein in the drug-treated sample is compared to the control sample. Proteins that are significantly more abundant in the drug-treated sample at higher temperatures are identified as potential targets, as they were stabilized by drug binding.[10]
Drug Development Workflow and Resistance Profile
The preclinical evaluation of this compound follows a standard drug discovery pipeline. The compound's unique resistance profile is a particularly attractive feature for further development.
Conclusion and Future Directions
This compound represents a significant advance in the search for new antimalarial drugs. Its novel dual-inhibitory mechanism targeting essential parasite aminopeptidases, potent cross-species and multi-stage activity, and a favorable resistance profile confirm its status as a high-quality lead compound for further development.[1][2][4] The preclinical data summarized herein provide a strong rationale for progressing this compound through lead optimization and into more advanced stages of drug development. Future work should focus on improving its pharmacokinetic properties, such as its relatively modest half-life, and conducting formal toxicology studies to fully characterize its safety profile in preparation for clinical evaluation. The unique sensitization of resistant parasites to artemisinin also opens up exciting possibilities for future combination therapies.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. malariaworld.org [malariaworld.org]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmv.org [mmv.org]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
An In-depth Technical Guide to the Binding Mode of MMV1557817 to Plasmodium Aminopeptidases
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular interactions, quantitative binding data, and experimental methodologies used to elucidate the binding mode of the antimalarial compound MMV1557817 to its target enzymes, the M1 and M17 aminopeptidases in Plasmodium species.
Executive Summary
This compound is a potent, dual inhibitor of the Plasmodium falciparum M1 alanyl aminopeptidase (B13392206) (PfA-M1) and M17 leucyl aminopeptidase (PfA-M17).[1][2][3][4] These enzymes are crucial for the final stages of hemoglobin digestion, a process essential for parasite survival within human red blood cells.[5][6] By inhibiting both PfA-M1 and PfA-M17, this compound disrupts the parasite's supply of essential amino acids, leading to parasite death.[7][8] This dual-target mechanism is effective across multiple Plasmodium species, including P. falciparum and P. vivax, and resistance to the compound appears to be self-limiting, making this compound a promising lead compound for next-generation antimalarial therapeutics.[1][2][9] This guide synthesizes the key structural, biochemical, and proteomic data that define its mechanism of action.
Quantitative Inhibition Data
This compound demonstrates potent, nanomolar-range inhibition against both M1 and M17 aminopeptidases from three key Plasmodium species. The compound's efficacy has been quantified through rigorous enzymatic assays.
Table 1: Inhibition Constants (Kiapp) of this compound against Plasmodium Aminopeptidases
| Target Enzyme | Plasmodium Species | Inhibition Constant (Kiapp, nM) ± SEM |
|---|---|---|
| M1 Aminopeptidase | P. falciparum (PfA-M1) | 48.0 ± 5.0 |
| M17 Aminopeptidase | P. falciparum (PfA-M17) | 16.0 ± 1.0 |
| M1 Aminopeptidase | P. vivax (Pv-M1) | 11.0 ± 1.0 |
| M17 Aminopeptidase | P. vivax (Pv-M17) | 1.8 ± 0.1 |
| M1 Aminopeptidase | P. berghei (Pb-M1) | 11.0 ± 1.0 |
| M17 Aminopeptidase | P. berghei (Pb-M17) | 2.5 ± 0.2 |
Data sourced from Edgar et al.[1]
Table 2: In Vitro Parasite Killing Activity (EC50) of this compound
| Parasite Strain | Assay Duration | EC50 (nM) |
|---|---|---|
| P. falciparum 3D7 | 72 hours | 326 |
Data sourced from Edgar et al.[5]
Structural Basis of Dual-Target Inhibition
Co-crystallographic studies of this compound with PfA-M1 and PfA-M17 have provided high-resolution insights into its binding mode. The compound effectively occupies the S1 and S1' subsites of both enzymes, though the specific molecular interactions differ slightly due to variations in active site architecture.
Binding Mode in PfA-M1 (M1 Alanyl Aminopeptidase)
In the PfA-M1 active site, the 3,4,5-trifluoro biphenyl (B1667301) moiety of this compound settles into the S1 subsite.[1] This placement is stabilized by several key interactions:
-
A carbonyl-π interaction with the main chain oxygen of residue Glu319.[1]
-
An edge-face π-stacking interaction with Tyr575.[1]
-
Favorable packing against Met1034, which shifts its sidechain from its unbound position to accommodate the inhibitor.[1]
The 3,3-dimethylbutanamide group extends into the S1' subsite, where it makes limited contact with the residues lining this pocket.[1]
Binding Mode in PfA-M17 (M17 Leucyl Aminopeptidase)
Within the PfA-M17 active site, the large 3,4,5-trifluoro biphenyl moiety also occupies the S1 subsite, forming interactions with residues on the sides and top of the pocket.[1] A key methionine side chain at the top of the S1 subsite is displaced by the bound compound.[1] The 3,3-dimethylbutanamide group extends into the S1' subsite, exhibiting minimal flexibility.[1] The conservation of active site residues across different Plasmodium M1 and M17 homologs suggests this binding mode is representative for the enzymes listed in Table 1.[1]
Caption: Logical diagram of this compound binding interactions.
Experimental Protocols
The characterization of this compound's binding mode involved a combination of biochemical, biophysical, and proteomic techniques.
Recombinant Enzyme Inhibition Assay
This assay quantitatively measures the inhibitory potency of this compound against purified aminopeptidases.
-
Enzymes: Recombinant M1 and M17 aminopeptidases from P. falciparum, P. vivax, and P. berghei were used. Human M1 homologs (LTA4H, ERAP1, ERAP2) were used for selectivity profiling.[1][8]
-
Substrate: A fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin hydrochloride (H-Leu-NHMec), was used for most enzymes.[1] L-alanine-7-amido-4-methylcoumarin hydrochloride (H-Ala-NHMec) was used for LTA4H.[1] Substrate concentration was held constant for each enzyme (ranging from 10 to 100 µM).[1]
-
Procedure:
-
Reactions are prepared in 384-well plates with a total volume of 25 or 50 µL.[1]
-
Enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at 37°C.
-
Fluorescence is measured over time using a spectrofluorimeter with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1]
-
Inhibition constants (Kiapp) are calculated from the resulting dose-response curves.
-
Protein Co-crystallography
This technique was used to determine the three-dimensional structure of this compound in complex with its target enzymes.
-
Protein Preparation: Purified recombinant PfA-M1 and PfA-M17 were concentrated for crystallization.
-
Crystallization Method: The hanging-drop vapor diffusion method was employed.[8]
-
Procedure:
-
Protein solution is mixed with a reservoir solution containing precipitants (e.g., PEG 8000, Tris pH 7.5-8.5, MgCl2).[8]
-
For co-crystallization, this compound is added to the protein solution to a final concentration of 1 mM.[8]
-
The mixture (the "drop") is suspended over the reservoir solution and allowed to equilibrate.
-
As water evaporates from the drop, the protein and precipitant concentrations increase, leading to crystal formation.
-
Crystals are cryo-protected (e.g., using mother liquor supplemented with ligand, Zn2+, and a cryoprotectant) and flash-frozen in liquid nitrogen for data collection.[8]
-
X-ray diffraction data are collected at a synchrotron source, and the structure is solved to reveal the precise binding orientation and interactions of the inhibitor.
-
Thermal Proteomics Profiling (TPP)
TPP is an unbiased chemoproteomic method used to confirm the direct targets of a compound in a complex biological matrix, such as a whole-cell lysate.
-
Principle: Ligand binding typically increases the thermal stability of a target protein. When heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.
-
Procedure:
-
P. falciparum trophozoite lysates are prepared under native conditions.
-
Lysates are divided into replicates and incubated with either this compound (e.g., 300 nM and 1200 nM) or a vehicle control (DMSO).[7]
-
The samples are subjected to a thermal challenge (e.g., a single temperature of 60°C).[7]
-
Denatured, aggregated proteins are removed by ultracentrifugation (100,000 x g).[8]
-
The remaining soluble proteins in the supernatant are collected.
-
The relative abundance of proteins in the soluble fraction is quantified using LC-MS/MS-based proteomics.[7][10]
-
Proteins that are significantly more abundant in the this compound-treated samples compared to the control are identified as stabilized targets. In this case, only PfA-M1 and PfA-M17 showed significant thermal stabilization.[7]
-
Caption: Experimental workflow for this compound target validation.
Mechanism of Action: Disruption of Hemoglobin Digestion
During its intraerythrocytic stage, the Plasmodium parasite ingests large amounts of host cell hemoglobin into its digestive vacuole. A cascade of proteases breaks the hemoglobin down into small peptides. These peptides are then transported to the parasite's cytosol, where aminopeptidases, including PfA-M1 and PfA-M17, perform the final hydrolysis step, releasing free amino acids.[5][11] These amino acids are essential for parasite protein synthesis and maintaining osmotic balance.[11] this compound, by potently inhibiting both PfA-M1 and PfA-M17, blocks this critical final step, starving the parasite of amino acids and leading to its death.[1][7]
Caption: Inhibition of the hemoglobin digestion pathway by this compound.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway | eLife [elifesciences.org]
- 6. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. Characterization of the Plasmodium falciparum M17 leucyl aminopeptidase. A protease involved in amino acid regulation with potential for antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MMV1557817: Targeting Hemoglobin Digestion in Malaria Parasites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria remains a significant global health challenge, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. MMV1557817 is a promising lead compound that targets the essential hemoglobin digestion pathway of the malaria parasite. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy and pharmacokinetic data, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this and similar compounds targeting hemoglobin digestion in malaria parasites.
Introduction: The Hemoglobin Digestion Pathway as a Drug Target
During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum ingests and degrades up to 80% of the host cell's hemoglobin within a specialized acidic organelle called the digestive vacuole.[1][2] This process serves two primary purposes: it provides a source of amino acids for parasite protein synthesis and growth, and it creates space within the erythrocyte for parasite development.[1] The breakdown of hemoglobin is a highly ordered cascade involving multiple classes of proteases.
The current understanding of the hemoglobin digestion pathway is as follows:
-
Initiation: The process begins with the initial cleavage of native hemoglobin by aspartic proteases, namely plasmepsins I, II, and IV.[1][3]
-
Primary Degradation: Following initial cleavage, cysteine proteases (falcipains) and additional aspartic proteases further degrade the globin chains into smaller peptides.[1][3]
-
Final Processing: These smaller peptides are then acted upon by metalloaminopeptidases, which cleave off individual amino acids from the N-terminus.[1] this compound specifically targets two of these key aminopeptidases, M1 and M17.[4]
By inhibiting the final stages of hemoglobin digestion, this compound effectively starves the parasite of essential amino acids, leading to parasite death.[4] This targeted approach offers a novel mechanism of action that is distinct from many currently used antimalarials.
Mechanism of Action of this compound
This compound is a potent, dual inhibitor of the Plasmodium falciparum M1 alanyl aminopeptidase (B13392206) (PfA-M1) and M17 leucyl aminopeptidase (PfA-M17).[4] It also demonstrates inhibitory activity against the orthologous enzymes in Plasmodium vivax and the murine malaria model parasite, Plasmodium berghei.[4] By inhibiting these essential enzymes, this compound blocks the terminal step of hemoglobin digestion, leading to an accumulation of peptides and a depletion of the free amino acid pool required for parasite growth and survival.[4]
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Parameter | P. falciparum Strain/Stage | Value (nM) | Reference |
| EC50 | 3D7 (asexual) | 39 | [5] |
| Dd2 (asexual) | Low nanomolar range | [4] | |
| Early Gametocytes (I-III) | 99 | [4] | |
| Late Gametocytes (IV-V) | 309 | [4] | |
| Mature Gametocytes (V) | 1474 | [4] | |
| Ki | PfA-M1 | 10.3 ± 1.1 | [4] |
| PfA-M17 | 2.5 ± 0.2 | [4] | |
| Pv-M1 | 2.3 ± 0.2 | [4] | |
| Pv-M17 | 1.1 ± 0.1 | [4] | |
| Pb-M1 | 3.5 ± 0.3 | [4] | |
| Pb-M17 | 1.3 ± 0.1 | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Parasite | Dose | Route | Efficacy | Reference |
| Balb/c Mice | P. berghei | 50 mg/kg | Oral | 95.4% parasite clearance | [4] |
Table 3: ADME & Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Molecular Weight | - | 465.4 g/mol | [4] |
| LogD (pH 7.4) | - | 3.2 | [4] |
| Aqueous Solubility (pH 7.4) | - | 13 µM | [4] |
| Plasma Protein Binding | Human | >99% | [4] |
| Mouse | >98% | [4] | |
| Rat | >99% | [4] | |
| Metabolic Stability (t1/2) | Human Liver Microsomes | 55 min | [4] |
| Mouse Liver Microsomes | 27 min | [4] | |
| Rat Liver Microsomes | 31 min | [4] | |
| In Vivo Exposure (Mouse) | |||
| Cmax | Mouse | 1.8 µM | [4] |
| Tmax | Mouse | 4 h | [4] |
| AUC(0-24h) | Mouse | 18.5 µM·h | [4] |
Experimental Protocols
In Vitro Growth Inhibition Assay (SYBR Green I Method)
This protocol is adapted from standard SYBR Green I-based malaria drug sensitivity assays.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (RPMI-1640 with supplements)
-
Human erythrocytes
-
This compound stock solution in DMSO
-
96-well flat-bottom microplates
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include drug-free wells as negative controls and a known antimalarial (e.g., chloroquine) as a positive control.
-
Add synchronized P. falciparum culture (typically 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour to allow for cell lysis and staining of parasite DNA.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Calculate the 50% effective concentration (EC50) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
M1 and M17 Aminopeptidase Inhibition Assay
This protocol is based on the use of a fluorogenic substrate.
Materials:
-
Recombinant PfA-M1 and PfA-M17 enzymes
-
Fluorogenic aminopeptidase substrate (e.g., Leu-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with CoCl2 for M17)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer in a 96-well plate.
-
Add the recombinant enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate by the enzyme releases a fluorescent molecule.
-
Determine the initial reaction velocities from the linear phase of the fluorescence signal.
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the inhibitor constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).
In Vivo Efficacy (Peters' 4-Day Suppressive Test)
This is a standard method for assessing the in vivo efficacy of antimalarial compounds in a murine model.[6][7]
Materials:
-
Balb/c mice
-
Plasmodium berghei infected erythrocytes
-
This compound formulation for oral gavage
-
Vehicle control
-
Positive control drug (e.g., chloroquine (B1663885) or artesunate)
-
Giemsa stain
-
Microscope
Procedure:
-
On Day 0, infect mice intraperitoneally with P. berghei-infected erythrocytes (typically 1 x 10^7 parasitized red blood cells).
-
Randomly assign mice to treatment groups (vehicle control, positive control, and this compound).
-
Two to four hours post-infection, administer the first dose of the respective treatments orally.
-
Administer daily doses on Days 1, 2, and 3.
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by light microscopy (counting the number of infected red blood cells per a given number of total red blood cells).
-
Calculate the percentage of parasite suppression for the treated groups compared to the vehicle control group.
Conclusion
This compound represents a promising antimalarial lead compound with a novel mechanism of action targeting the final stages of hemoglobin digestion in Plasmodium parasites. Its potent in vitro and in vivo activity, coupled with a dual-targeting mechanism that may slow the development of resistance, makes it an attractive candidate for further development. The data and protocols presented in this guide provide a comprehensive resource for researchers working on this compound and other inhibitors of the hemoglobin digestion pathway. Further optimization of its pharmacokinetic properties and continued investigation into its safety profile will be crucial steps in advancing this compound towards clinical development.
References
- 1. hummingbirdpubng.com [hummingbirdpubng.com]
- 2. Four distinct pathways of hemoglobin uptake in the malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vivo Evaluation of MMV1557817: A Technical Overview for Malaria Drug Development Professionals
An In-Depth Technical Guide on the Preclinical Assessment of the Novel Antimalarial Candidate MMV1557817 in Murine Models
This technical guide provides a comprehensive overview of the initial in vivo studies of this compound, a promising antimalarial compound, in murine models. The document is intended for researchers, scientists, and drug development professionals engaged in the field of malaria therapeutics. It consolidates key data on the compound's efficacy and pharmacokinetic profile, details the experimental methodologies employed, and visualizes its mechanism of action and experimental workflows.
In Vivo Efficacy in a Murine Malaria Model
Preliminary assessment of the in vivo antimalarial efficacy of this compound was conducted using the Plasmodium berghei-infected murine model, a standard in early-stage antimalarial drug screening.[1] The study utilized the 4-day Peters' suppressive test to evaluate the compound's ability to inhibit parasite growth.[1]
Efficacy Data
A single oral dose regimen of 50 mg/kg of this compound demonstrated significant antimalarial activity, achieving a 95.4% clearance of infection by day 4 post-infection.[2] This level of efficacy is comparable to the positive control, artesunate, administered at 30 mg/kg.
| Parameter | This compound | Artesunate (Control) | Vehicle (Control) |
| Dose | 50 mg/kg | 30 mg/kg | - |
| Route of Administration | Oral gavage | Oral gavage | Oral gavage |
| Dosing Schedule | Daily for 4 days (Day 0-3) | Daily for 4 days (Day 0-3) | Daily for 4 days (Day 0-3) |
| Parasite Clearance (Day 4) | 95.4% | Not explicitly stated, used as a positive control | Baseline |
| Table 1: Summary of in vivo efficacy of this compound in the P. berghei 4-day suppressive test.[2] |
Experimental Protocol: 4-Day Suppressive Test (Peters' Test)
The following protocol was utilized for the in vivo efficacy assessment of this compound:
-
Animal Model: Female Balb/c mice, 6 weeks of age, were used for the study.
-
Infection: Mice were infected intraperitoneally with 2 x 107P. berghei ANKA-infected erythrocytes.
-
Treatment Groups: The mice were divided into three groups:
-
This compound (50 mg/kg)
-
Artesunate (30 mg/kg, positive control)
-
Vehicle control
-
-
Drug Administration: The respective treatments were administered via oral gavage at 2 hours post-infection and subsequently on days 1, 2, and 3.
-
Parasitemia Assessment: On day 4 post-infection, thin blood smears were prepared and stained with Giemsa. Parasitemia was determined by microscopic examination, counting a minimum of 1,000 red blood cells.
-
Efficacy Calculation: The percentage of antimalarial activity was calculated using the formula: 100 - ((mean parasitemia of the treated group / mean parasitemia of the vehicle control group) x 100).
Pharmacokinetic Profile in Murine Models
The pharmacokinetic properties of this compound were evaluated in non-infected male Swiss outbred mice following a single oral dose.[1] The compound exhibited promising exposure in vivo.[1]
Pharmacokinetic Parameters
Following a single oral dose of 50 mg/kg, this compound demonstrated a plasma half-life of 4.3 hours .[1] Detailed plasma exposure parameters, including Cmax and AUC, are available in the primary literature.[1][2]
| Parameter | Value |
| Dose | 50 mg/kg |
| Route of Administration | Oral gavage |
| Animal Model | Non-infected male Swiss outbred mice |
| Half-life (t1/2) | 4.3 hours |
| Table 2: Pharmacokinetic parameters of this compound in mice.[1] |
Experimental Protocol: Pharmacokinetic Study
The protocol for assessing the pharmacokinetic profile of this compound is outlined below:
-
Animal Model: Non-fasted, male Swiss outbred mice (29-35 g) were used.[1]
-
Formulation: this compound was dissolved in 70% (v/v) Tween 80/30% (v/v) ethanol (B145695) and diluted 10-fold with water to create a uniform suspension.[1]
-
Drug Administration: A single 50 mg/kg dose was administered by oral gavage (10 mL/kg).[1]
-
Sample Collection: Blood samples were collected into heparinized tubes at various time points up to 24 hours post-dosing. A maximum of two samples were collected per mouse via submandibular bleed or terminal cardiac puncture under anesthesia.[1]
-
Sample Processing: Blood samples were immediately centrifuged, and the plasma was separated and stored at -80°C until analysis.[1]
References
Methodological & Application
Application Notes and Protocols for In Vitro Testing of MMV1557817 on P. falciparum Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV1557817 is a potent antimalarial compound that acts as a dual inhibitor of the Plasmodium falciparum M1 and M17 aminopeptidases.[1][2][3] This dual inhibition disrupts the parasite's hemoglobin digestion process, a critical pathway for its survival and replication within human red blood cells.[1][2] this compound has demonstrated significant activity against both drug-sensitive and drug-resistant strains of P. falciparum, as well as against the sexual stages (gametocytes) of the parasite, making it a promising candidate for further drug development.[1][2][4] These application notes provide a comprehensive protocol for the in vitro testing of this compound against P. falciparum cultures to determine its potency and efficacy.
Data Presentation
The following table summarizes the in vitro activity of this compound against a panel of drug-sensitive and drug-resistant P. falciparum strains. The 50% effective concentration (EC50) values were determined using a modified [³H]hypoxanthine incorporation assay.[1]
| P. falciparum Strain | Resistance Profile | EC50 (nM) for this compound |
| Field Isolates | ||
| NF54 | Drug-Sensitive | 22 |
| K1 | Chloroquine, Pyrimethamine, Sulfadoxine Resistant | 25 |
| 7G8 | Chloroquine Resistant | 28 |
| TM90C2B | Atovaquone Resistant | 21 |
| Cam3.II | Artemisinin Resistant (Kelch13 C580Y) | 23 |
| PI2311-C | Piperaquine Resistant | 26 |
| Laboratory-Selected Dd2 Lines | ||
| Dd2 | Chloroquine, Pyrimethamine, Quinine Resistant | 31 |
| Dd2-R539T | Artemisinin Resistant (Kelch13 R539T) | 33 |
| Dd2-P553L | Artemisinin Resistant (Kelch13 P553L) | 30 |
| Dd2-G558R | Artemisinin Resistant (Kelch13 G558R) | 32 |
| Dd2-M579I | Artemisinin Resistant (Kelch13 M579I) | 29 |
Experimental Protocols
This section details the methodologies for the in vitro susceptibility testing of this compound against P. falciparum. The primary recommended method is the [³H]hypoxanthine incorporation assay, which was used to generate the data above. Alternative methods like the SYBR Green I-based fluorescence assay and the pLDH assay are also described.
Parasite Culture
-
Parasite Strains: A panel of well-characterized laboratory-adapted strains and clinical isolates of P. falciparum should be used. This should include drug-sensitive strains (e.g., NF54, 3D7) and strains with known resistance to conventional antimalarials (e.g., K1, Dd2, and artemisinin-resistant lines).
-
Culture Medium: Parasites are cultured in RPMI-1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL gentamicin, and 0.5% Albumax I or 10% human serum. The medium should be free of hypoxanthine (B114508) for the [³H]hypoxanthine incorporation assay.
-
Culture Conditions: Parasites are maintained in human O+ erythrocytes at a 2-5% hematocrit. Cultures are incubated at 37°C in a humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. A candle jar can be used as a low-cost alternative to a specialized incubator.
-
Synchronization: For stage-specific assays, parasite cultures should be synchronized at the ring stage. This can be achieved by treating the culture with 5% D-sorbitol.
Drug Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should be kept below 0.5% to avoid solvent toxicity to the parasites.
[³H]Hypoxanthine Incorporation Assay Protocol
This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's DNA, which is a direct indicator of parasite proliferation.
-
Plate Preparation: Add 25 µL of the serially diluted this compound to a 96-well microtiter plate. Include drug-free wells as a positive control for parasite growth and wells with uninfected erythrocytes as a negative control.
-
Parasite Addition: Add 200 µL of synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 24 hours under standard culture conditions.
-
Radiolabeling: Add 0.5 µCi of [³H]hypoxanthine in 25 µL of hypoxanthine-free medium to each well.
-
Second Incubation: Incubate the plates for an additional 24-48 hours.
-
Harvesting: Harvest the contents of the wells onto a glass-fiber filter mat using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
SYBR Green I-Based Fluorescence Assay Protocol (Alternative Method)
This method measures the amplification of parasite DNA using the fluorescent dye SYBR Green I.
-
Plate Setup: Prepare a 96-well plate with serially diluted this compound as described above.
-
Parasite Addition: Add 200 µL of synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values as described for the [³H]hypoxanthine incorporation assay.
pLDH Assay Protocol (Alternative Method)
This colorimetric assay measures the activity of the parasite-specific lactate (B86563) dehydrogenase (pLDH) enzyme.
-
Plate Setup and Incubation: Follow steps 1-3 of the SYBR Green I assay protocol.
-
Lysis: Lyse the red blood cells in the assay plate by a freeze-thaw cycle.
-
pLDH Reaction: Add a reaction mixture containing a substrate for pLDH (e.g., lactate) and a chromogen that changes color upon reaction.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the color reaction to develop.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Determine the IC50 values based on the reduction in pLDH activity in the presence of the drug.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in P. falciparum.
Experimental Workflow for In Vitro Testing of this compound
Caption: General workflow for in vitro testing of this compound.
References
Application Notes and Protocols for Solubilizing MMV1557817 in Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
MMV1557817 is a potent, dual inhibitor of Plasmodium M1 and M17 aminopeptidases, showing promise as a novel antimalarial agent.[1][2][3][4][5] Proper solubilization of this compound is critical for accurate and reproducible results in a variety of biological assays, from in vitro enzyme inhibition studies to in vivo efficacy models. This document provides detailed protocols for the solubilization of this compound for different research applications.
Data Presentation: Solubility Summary
The following table summarizes the solvents and concentrations that have been successfully used for solubilizing this compound in various experimental contexts.
| Application | Solvent/Vehicle | Concentration | Notes | Reference |
| In Vitro ADME Studies | DMSO | Not specified | Used for kinetic solubility assessment. | [1] |
| Thermal Proteomics Profiling | DMSO | 300 nM and 1,200 nM | Final concentrations in parasite lysate. | [1][6] |
| Ex Vivo Drug Susceptibility Assays | DMSO or H₂O | 1 mg/mL (stock solution) | Stock solution was further diluted in 50% methanol (B129727) for plate preparation. | [1] |
| In Vivo Efficacy Studies (Murine Model) | 70% (v/v) Tween 80 / 30% (v/v) Ethanol (B145695), then diluted 10-fold with water | 50 mg/kg (dose) | Resulting mixture is a uniform, off-white milky suspension. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO for In Vitro Assays
This protocol is suitable for preparing a high-concentration stock solution of this compound for use in most in vitro assays, such as enzyme inhibition, cell-based assays, and ADME studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution of this compound (Molecular Weight to be confirmed by the user from the supplier's certificate of analysis), dissolve the corresponding mass in the calculated volume of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for sterile cell culture applications, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for oral dosing in murine models, resulting in a suspension.[1]
Materials:
-
This compound powder
-
Tween 80
-
Ethanol
-
Sterile water
-
Sterile tubes
-
Vortex mixer or sonicator
Procedure:
-
Prepare the Vehicle: Prepare a fresh solution of 70% (v/v) Tween 80 and 30% (v/v) ethanol.
-
Dissolve this compound: Dissolve the required amount of this compound in the 70% Tween 80 / 30% ethanol vehicle to achieve a 10x concentrated stock. Vortex or sonicate until the compound is fully dissolved.
-
Prepare the Dosing Suspension: Immediately prior to dosing, dilute the 10x stock solution 10-fold with sterile water.
-
Homogenize: Vortex the solution vigorously to form a uniform, off-white milky suspension. Ensure the suspension is homogenous before each administration.
Protocol 3: Preparation of this compound for Ex Vivo Drug Susceptibility Assays
This protocol is adapted from studies assessing the activity of this compound against Plasmodium field isolates.[1]
Materials:
-
This compound powder
-
DMSO or sterile water
-
50% Methanol in water
-
Sterile tubes
-
Lyophilizer (optional, for pre-dosed plates)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in either DMSO or sterile water.
-
Serial Dilutions for Dosing Plates:
-
For immediate use, serially dilute the stock solution to the desired final concentrations in the appropriate culture medium.
-
For preparing pre-dosed plates, dilute the stock solution in 50% methanol.
-
-
Plate Preparation (for pre-dosed plates):
-
Add the desired volume of the methanolic dilutions of this compound to the wells of a microtiter plate.
-
Lyophilize the plates to remove the solvent.
-
Store the pre-dosed plates at 4°C until use.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for selecting the appropriate solubilization method for this compound.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. journals.asm.org [journals.asm.org]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Determining the Potency of Antimalarial Candidate MMV1557817: Application Notes and Protocols for IC50 Determination Against Plasmodium Strains
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the 50% inhibitory concentration (IC50) of the novel antimalarial compound MMV1557817 against various strains of Plasmodium parasites. The provided information is intended to guide researchers in the accurate assessment of the compound's in vitro efficacy.
Introduction to this compound
This compound is a potent, orally active antimalarial compound that demonstrates a novel mechanism of action.[1][2][3][4] It acts as a selective, nanomolar inhibitor of two essential Plasmodium aminopeptidases, M1 and M17, in both Plasmodium falciparum and Plasmodium vivax.[1][2] This dual inhibition disrupts the end-stage digestion of hemoglobin within the asexual stages of the parasite, ultimately leading to parasite death.[1][2][3] Notably, this compound has shown efficacy against parasites resistant to currently available antimalarial drugs and is active against the sexual stages of P. falciparum, suggesting a potential role in blocking malaria transmission.[2][4]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the in vitro potency (EC50) of this compound against a panel of drug-sensitive and drug-resistant P. falciparum laboratory strains, as well as clinical isolates of P. falciparum and P. vivax. The data is adapted from the study by Edgar et al. (2024).
| Parasite Strain/Isolate | Species | Resistance Profile | This compound EC50 (nM)[2] |
| NF54 | P. falciparum | Chloroquine-sensitive | 22 |
| K1 | P. falciparum | Chloroquine, Pyrimethamine, Sulfadoxine resistant | Not specified |
| 7G8 | P. falciparum | Chloroquine resistant | Not specified |
| TM90C2B | P. falciparum | Atovaquone resistant | Not specified |
| Cam3.II | P. falciparum | Artemisinin resistant | Not specified |
| P. falciparum Clinical Isolates | P. falciparum | Various | Not specified |
| P. vivax Clinical Isolates | P. vivax | Various | Not specified |
Note: The original publication refers to EC50 values for in vitro assays, which are functionally equivalent to IC50 in this context. The study confirmed that this compound retains nanomolar activity against all tested drug-resistant strains and clinical isolates.[2]
Experimental Protocols
A standardized and widely used method for determining the IC50 of antimalarial compounds in vitro is the SYBR Green I-based fluorescence assay.[5][6][7][8] This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.
Protocol: In Vitro IC50 Determination using SYBR Green I Assay
This protocol is adapted from established methodologies for assessing antimalarial drug susceptibility.[2][5][6][9]
1. Materials and Reagents:
-
Plasmodium falciparum cultures (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (RBCs)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100)[2]
-
SYBR Green I nucleic acid gel stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
-
Humidified incubator with gas supply (5% CO2, 1% O2, 94% N2)
2. Experimental Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound.
3. Detailed Procedure:
-
Drug Plate Preparation:
-
Prepare a series of 2-fold dilutions of this compound in complete culture medium from the stock solution.
-
Add 25 µL of each drug dilution to the appropriate wells of a 96-well plate. Include drug-free wells (vehicle control, e.g., DMSO) and uninfected RBCs (background control).
-
-
Parasite Culture Preparation and Addition:
-
Synchronize P. falciparum cultures to the ring stage using standard methods (e.g., sorbitol treatment).
-
Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add 175 µL of the parasite suspension to each well of the drug-prepared 96-well plate.[9]
-
-
Incubation:
-
Lysis and Staining:
-
After the 72-hour incubation, lyse the red blood cells by freezing the plate at -80°C followed by thawing at room temperature.[2][9]
-
Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock 1:5,000 in the lysis buffer (final working concentration of 2x).
-
Add an equal volume (e.g., 200 µL) of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.[2]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from the uninfected RBC control wells.
-
Normalize the fluorescence values to the drug-free control wells (representing 100% parasite growth).
-
Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression model (e.g., a four-parameter logistic curve) using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Mechanism of Action
This compound's mechanism of action does not involve a classical signaling pathway but rather the direct inhibition of enzymatic activity essential for parasite survival. The diagram below illustrates the logical relationship of this mechanism.
Caption: Inhibition of hemoglobin digestion by this compound.
This diagram illustrates that this compound directly inhibits the M1 and M17 aminopeptidases, which are crucial for the final stages of hemoglobin digestion by the parasite. This blockade prevents the release of essential amino acids, thereby starving the parasite and inhibiting its growth and proliferation. The lack of observed cross-resistance with other antimalarials suggests that this is a novel and distinct target.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Assessing the Transmission-Blocking Potential of MMV1557817
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria elimination strategies increasingly focus on interrupting the transmission of Plasmodium falciparum from humans to mosquitoes. A key approach is the development of transmission-blocking drugs that target the sexual stages of the parasite (gametocytes) present in human blood. MMV1557817 is a potent antimalarial compound that has demonstrated activity against both asexual and sexual stages of P. falciparum.[1][2] Its novel mechanism of action involves the dual inhibition of two essential parasite aminopeptidases, M1 and M17, which are involved in hemoglobin digestion.[1][2][3] This document provides a comprehensive guide to the experimental setup required to assess the transmission-blocking potential of this compound, from in vitro gametocyte assays to the gold-standard Standard Membrane Feeding Assay (SMFA).
Data Presentation: In Vitro Activity of this compound
This compound has been shown to be effective against various stages of P. falciparum gametocytes in vitro. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Parasite Stage | IC50 (nM) | Assay Type |
| Early-stage gametocytes (I-III) | 99 | Image-based viability assay |
| Late-stage gametocytes (IV-V) | 309 | Image-based viability assay |
| Mature gametocytes (V) | 1474 | Image-based viability assay |
Note: While the gametocytocidal activity of this compound is a strong indicator of its transmission-blocking potential, direct assessment of its effect on oocyst development in mosquitoes via the Standard Membrane Feeding Assay (SMFA) is crucial for confirmation. As of the latest literature review, specific data on the performance of this compound in an SMFA (e.g., percentage reduction in oocyst intensity or prevalence) has not been reported. The protocols outlined below provide the methodology to generate this critical data.
Experimental Protocols
In Vitro Culture of Plasmodium falciparum Gametocytes
The reliable in vitro production of mature, infectious stage V gametocytes is a prerequisite for conducting a Standard Membrane Feeding Assay.
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum)
-
Malaria gas mixture (5% CO2, 5% O2, 90% N2)
-
37°C incubator
-
N-acetylglucosamine (NAG)
Protocol:
-
Initiation of Gametocytogenesis:
-
Initiate a high-density asexual culture of P. falciparum.
-
Induce gametocytogenesis by methods such as nutrient stress or allowing the culture to reach a high parasitemia without splitting.
-
-
Elimination of Asexual Stages:
-
Once gametocytogenesis is observed (presence of stage I and II gametocytes), treat the culture with N-acetylglucosamine (50 mM) for 48 hours to eliminate the remaining asexual parasites.
-
Alternatively, maintain the culture without the addition of fresh erythrocytes, which will lead to the eventual crash of the asexual population.
-
-
Gametocyte Maturation:
-
Maintain the gametocyte culture for 12-15 days to allow for maturation to stage V.
-
Change the culture medium daily without adding fresh erythrocytes.
-
-
Assessment of Maturity:
-
Monitor gametocyte development and maturity through Giemsa-stained blood smears.
-
Assess the viability and infectivity of mature gametocytes by observing male gamete exflagellation. To do this, stimulate a small aliquot of the culture with fetal bovine serum or xanthurenic acid at room temperature and observe for motile male gametes under a microscope.
-
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold-standard assay to evaluate the transmission-blocking activity of a compound by feeding cultured gametocytes to mosquitoes through an artificial membrane.
Materials:
-
Mature P. falciparum gametocyte culture (Day 12-15)
-
This compound (and vehicle control, e.g., DMSO)
-
Human serum (A+) and erythrocytes (O+)
-
Female Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae), 3-5 days old, starved for at least 4 hours.
-
Water-jacketed glass membrane feeders
-
Parafilm® or Baudruche membrane
-
Water bath maintained at 37°C
-
Mosquito rearing cups
Protocol:
-
Preparation of Infected Blood Meal:
-
On the day of the feed, harvest the mature gametocyte culture.
-
Prepare the infected blood meal by mixing the gametocyte culture with human serum and erythrocytes to a final hematocrit of 40-50%.
-
Divide the infected blood meal into aliquots for the test compound and control groups.
-
Add this compound at various concentrations to the test aliquots. Add the equivalent concentration of the vehicle (e.g., DMSO) to the control aliquot. Incubate for a short period (e.g., 45-60 minutes) at 37°C.
-
-
Mosquito Feeding:
-
Pre-warm the glass membrane feeders to 37°C using the circulating water bath.
-
Stretch the membrane over the bottom of the feeders.
-
Add the prepared blood meals to their respective feeders.
-
Place the feeders on top of the mosquito cups, allowing the mosquitoes to feed through the membrane for 20-30 minutes in the dark.
-
-
Post-Feeding Maintenance:
-
After feeding, remove the unfed mosquitoes.
-
Maintain the fed mosquitoes on a sugar solution at 26-28°C and ~80% humidity for 7-10 days to allow for oocyst development.
-
-
Oocyst Counting:
-
After 7-10 days, dissect the midguts of at least 20-30 mosquitoes per group.
-
Stain the midguts with 0.1% mercurochrome.
-
Examine the midguts under a microscope to count the number of oocysts.
-
-
Data Analysis:
-
Infection Prevalence: Calculate the percentage of mosquitoes with at least one oocyst.
-
Infection Intensity: Calculate the mean number of oocysts per midgut for all mosquitoes in each group.
-
Percentage of Transmission Reduction: Compare the infection intensity and prevalence in the this compound-treated groups to the vehicle control group.
-
Direct Membrane Feeding Assay (DMFA)
The DMFA is an alternative to the SMFA that uses blood directly from a naturally infected gametocyte carrier. This can be valuable for assessing a compound's activity against wild parasite strains.
Materials:
-
Venous blood from a P. falciparum gametocyte carrier
-
This compound (and vehicle control)
-
Female Anopheles mosquitoes
-
Membrane feeding apparatus as described for SMFA
Protocol:
-
Blood Collection and Preparation:
-
Collect venous blood from a gametocyte carrier into a heparinized tube.
-
Divide the blood into aliquots for the test and control groups.
-
Add this compound or vehicle to the respective aliquots and incubate as described for the SMFA.
-
-
Mosquito Feeding and Oocyst Counting:
-
Follow the same procedures for mosquito feeding, maintenance, and oocyst counting as outlined in the SMFA protocol.
-
Visualizations
References
Application Notes and Protocols for the Combined Use of MMV1557817 and Artemisinin in Antimalarial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of resistance to frontline antimalarial drugs, including artemisinin-based combination therapies (ACTs), necessitates the development of new therapeutic strategies.[1][2][3] One promising approach is the combination of existing effective drugs with new chemical entities that possess novel mechanisms of action. This document provides detailed application notes and protocols for the investigational antimalarial compound MMV1557817 in combination with artemisinin (B1665778).
This compound is a potent, orally active antimalarial compound that selectively inhibits both Plasmodium falciparum and Plasmodium vivax aminopeptidases M1 and M17.[1][4] These enzymes are crucial for the final stages of hemoglobin digestion in asexual parasites.[1][4] Artemisinin and its derivatives are sesquiterpene lactones containing an endoperoxide bridge that is essential for their antimalarial activity.[5] The activation of artemisinin by heme iron within infected red blood cells generates reactive oxygen species, leading to parasite death.[5][6]
Recent studies have explored the combination of this compound and artemisinin, revealing an additive effect and, significantly, that parasites resistant to this compound exhibit increased sensitivity to artemisinin.[1][2][7][8][9] This suggests that their combined use could be a powerful strategy to combat resistance and enhance therapeutic efficacy.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Plasmodium Species | Inhibition Constant (Kiapp, nM) |
| Aminopeptidase (B13392206) M1 (PfA-M1) | P. falciparum | [Data from cited literature][1] |
| Aminopeptidase M17 (PfA-M17) | P. falciparum | [Data from cited literature][1] |
| Aminopeptidase M1 (Pv-M1) | P. vivax | [Data from cited literature][1] |
| Aminopeptidase M17 (Pv-M17) | P. vivax | [Data from cited literature][1] |
| Aminopeptidase M1 (Pb-M1) | P. berghei | [Data from cited literature][1] |
| Aminopeptidase M17 (Pb-M17) | P. berghei | [Data from cited literature][1] |
Table 2: In Vitro Efficacy of this compound and Artemisinin Combination
| Parasite Strain | Drug Combination | Fractional Inhibitory Concentration (FIC) | Interaction |
| P. falciparum Dd2 | This compound + Artemisinin | ΣFIC = 1 < 2 | Additive[1] |
Note: The ΣFIC is the sum of the FICs of each drug, where FIC = EC50 of the drug in combination / EC50 of the drug alone. An ΣFIC < 1 indicates synergy, ΣFIC = 1 to < 2 indicates an additive effect, and ΣFIC > 2 indicates antagonism.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This protocol determines the 50% inhibitory concentration (IC50) of individual compounds and their combinations against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes
-
Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well black microplates
-
SYBR Green I lysis buffer
-
Test compounds (this compound and Artemisinin) dissolved in DMSO
-
Microplate reader with fluorescence detection (excitation ~485 nm, emission ~530 nm)
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).[10][11] Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.[12]
-
Drug Dilution: Prepare serial dilutions of the test compounds in complete culture medium. For combination studies (checkerboard assay), prepare a matrix of dilutions for both drugs.
-
Assay Setup:
-
Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate.
-
Add 100 µL of the drug dilutions to the respective wells. Include drug-free and uninfected erythrocyte controls.
-
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve. For combination assays, calculate the Fractional Inhibitory Concentration (FIC) to determine the nature of the interaction (synergistic, additive, or antagonistic).[1]
In Vivo Efficacy Assessment in a Murine Malaria Model
This protocol evaluates the in vivo efficacy of this compound and artemisinin, alone and in combination, using the Plasmodium berghei mouse model in a 4-day suppressive test.[1]
Materials:
-
BALB/c mice (female, 6 weeks old)
-
Plasmodium berghei ANKA strain
-
Test compounds (this compound and Artesunate, a derivative of artemisinin)
-
Vehicle (e.g., 70% Tween 80 / 30% ethanol, diluted 10-fold with water)[1]
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with 2 x 10^7 P. berghei-infected erythrocytes.
-
Drug Administration:
-
Two hours post-infection, administer the first dose of the test compounds or vehicle orally.
-
Administer subsequent doses daily for the next three days.
-
-
Parasitemia Monitoring:
-
On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of infected red blood cells by microscopy.
-
-
Data Analysis:
-
Calculate the percent inhibition of parasite growth for each treatment group compared to the vehicle control group.
-
The effective dose that reduces parasitemia by 50% or 90% (ED50 or ED90) can be determined by dose-response analysis.
-
Visualizations
Caption: Mechanisms of action for this compound and Artemisinin and their interaction.
Caption: Workflow for in vitro and in vivo evaluation of this compound and Artemisinin.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Artemisinin - Wikipedia [en.wikipedia.org]
- 6. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]
- 7. researchgate.net [researchgate.net]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Malaria culture - Wikipedia [en.wikipedia.org]
- 11. iddo.org [iddo.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Methodology for Generating MMV1557817-Resistant Plasmodium falciparum Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: MMV1557817 is a potent antimalarial compound that acts as a selective, nanomolar inhibitor of both Plasmodium falciparum and Plasmodium vivax aminopeptidases M1 (PfA-M1) and M17 (PfA-M17).[1][2][3] This dual-target mechanism disrupts the end-stage hemoglobin digestion in asexual parasites.[1][2] Understanding the potential for resistance development is a critical step in preclinical evaluation. Studies have shown that generating resistance to this compound is challenging. When resistance is achieved, the resulting parasite lines exhibit only low-level resistance, a significantly reduced growth rate, and increased sensitivity to artemisinin.[1][3][4] This suggests that resistance to this compound may be self-limiting.[4][5]
These application notes provide a comprehensive overview of the methodologies and protocols required to generate and characterize this compound-resistant P. falciparum lines in vitro.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the efficacy of this compound against various parasite lines and the characteristics of the generated resistant parasites.
Table 1: In Vitro Efficacy of this compound Against Drug-Sensitive and Drug-Resistant P. falciparum Strains
| Parasite Strain | Key Resistance Markers | This compound EC₅₀ (nM) | Fold Shift in EC₅₀ (Relative to NF54) | Citation |
| NF54 | Drug-Sensitive Wild Type | 22 | 1.0 | [1] |
| K1 | pfcrt, pfmdr1 | 26 | 1.2 | [1] |
| 7G8 | pfcrt | Not specified | No significant shift | [1] |
| Dd2 | pfcrt, pfmdr1 | Not specified | No significant shift | [1] |
| Cam3.II | K13 (Artemisinin resistance) | Not specified | No significant shift | [1] |
| TM90C2B | cytb (Atovaquone resistance) | Not specified | No significant shift | [1] |
Table 2: Phenotypic Characteristics of this compound-Resistant P. falciparum
| Characteristic | Observation | Implication | Citation |
| Resistance Level | Low-level resistance (<3-fold increase in EC₅₀) | High barrier to developing high-level resistance. | [3] |
| Growth Rate | Significantly slower than wild-type parent line. | Resistance confers a substantial fitness cost. | [1][3][4] |
| Competitive Fitness | Quickly outcompeted by wild-type parasites in co-culture. | Resistant parasites are unlikely to thrive and spread. | [1][3][4] |
| Cross-Resistance | Sensitized to artemisinin. | Potential for synergistic use and effective treatment of resistant infections. | [1][3][4] |
Experimental Workflow and Protocols
The generation of drug-resistant parasite lines is a multi-step process that requires long-term culturing under continuous drug pressure.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
Application Notes and Protocols: Investigating the Impact of MMV1557817 on Hemoglobin Digestion in Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction
The intraerythrocytic stage of the malaria parasite Plasmodium falciparum is characterized by the extensive degradation of host cell hemoglobin within a specialized acidic organelle known as the digestive vacuole (DV). This process provides essential amino acids for parasite growth and development. Hemoglobin digestion is a highly ordered pathway involving multiple classes of proteases, including aspartic proteases, cysteine proteases, and metalloproteases. The toxic heme byproduct of this process is detoxified through crystallization into hemozoin (malaria pigment), a process essential for parasite survival.[1][2][3][4][5]
MMV1557817 is a potent antimalarial compound that has been identified as a selective, nanomolar inhibitor of the P. falciparum and P. vivax M1 and M17 aminopeptidases (PfA-M1 and PfA-M17).[6][7][8] These metalloaminopeptidases are crucial for the terminal stages of hemoglobin digestion, where they cleave amino acids from peptide fragments generated by other proteases.[6] Inhibition of PfA-M1 and PfA-M17 by this compound disrupts this vital nutrient acquisition pathway, leading to parasite death.[6][9] This document provides detailed protocols for key experiments to study the effect of this compound on hemoglobin digestion in P. falciparum.
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hemoglobin digestion pathway in P. falciparum and a general experimental workflow for assessing the impact of this compound.
Caption: Hemoglobin digestion pathway in P. falciparum and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against P. falciparum and its target aminopeptidases.
| Parameter | Value | Species/Strain | Assay Type | Reference |
| PfA-M1 IC50 | 2.5 nM | P. falciparum | Recombinant enzyme assay | [6] |
| PfA-M17 IC50 | 1.1 nM | P. falciparum | Recombinant enzyme assay | [6] |
| Asexual Stage IC50 | 10 nM | P. falciparum (3D7) | 72h SYBR Green I | [6] |
| Asexual Stage IC50 | 12 nM | P. falciparum (Dd2) | 72h SYBR Green I | [6] |
| Asexual Stage IC50 | 11 nM | P. falciparum (W2) | 72h SYBR Green I | [6] |
| Gametocyte (Stage V) IC50 | 19 nM | P. falciparum (NF54) | 72h Luciferase assay | [6] |
Experimental Protocols
Protocol 1: Hemozoin Quantification Assay (Colorimetric Method)
This protocol is adapted from methods used to quantify hemozoin as an indicator of hemoglobin digestion.[10][11] Inhibition of hemoglobin digestion by this compound will result in a dose-dependent decrease in hemozoin content.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
This compound stock solution (in DMSO)
-
Complete parasite culture medium (CMCM)
-
Saponin (B1150181) (0.1% in PBS)
-
PBS (phosphate-buffered saline)
-
NaOH (2 M)
-
Pyridine (B92270) (5% v/v in 200 mM HEPES, pH 7.5)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Parasite Culture and Treatment:
-
Initiate a synchronized culture of P. falciparum at 1% parasitemia and 2.5% hematocrit.
-
In a 96-well plate, add 200 µL of the culture per well.
-
Add serial dilutions of this compound (e.g., 0.1 nM to 1 µM) to the wells. Include a vehicle control (DMSO) and an uninfected erythrocyte control.
-
Incubate the plate for 48 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
-
Hemozoin Isolation:
-
After incubation, centrifuge the plate at 800 x g for 5 minutes and discard the supernatant.
-
Lyse the erythrocytes by adding 200 µL of 0.1% saponin in PBS to each well and incubate for 10 minutes at room temperature.
-
Centrifuge at 1000 x g for 10 minutes to pellet the parasites and hemozoin.
-
Carefully remove the supernatant and wash the pellet twice with PBS.
-
-
Hemozoin to Heme Conversion and Quantification:
-
After the final wash, resuspend the pellet in 50 µL of 2 M NaOH to dissolve the hemozoin into monomeric heme.
-
Incubate for 30 minutes at room temperature.
-
Add 150 µL of 5% pyridine solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from uninfected erythrocytes.
-
Normalize the absorbance values of treated samples to the vehicle control.
-
Plot the percentage of hemozoin formation against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Hemoglobin Accumulation Assay (SDS-PAGE and Western Blot)
This assay directly visualizes the accumulation of undigested hemoglobin within the parasite as a result of this compound treatment.[10]
Materials:
-
Synchronized P. falciparum culture (trophozoite stage)
-
This compound
-
Saponin (0.1% in PBS)
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibody against human hemoglobin
-
Primary antibody against a parasite loading control (e.g., Pf-actin or Pf-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Parasite Treatment and Lysis:
-
Treat a synchronized culture of late-stage trophozoites with a concentration of this compound known to inhibit parasite growth (e.g., 10x IC50) and a vehicle control for 6-8 hours.
-
Harvest the culture and lyse the erythrocytes with 0.1% saponin in PBS to release the parasites.
-
Wash the parasite pellet three times with cold PBS.
-
Lyse the parasite pellet with RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from treated and untreated parasite lysates onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against human hemoglobin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a parasite loading control to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for hemoglobin and the loading control using densitometry software.
-
Normalize the hemoglobin signal to the loading control.
-
Compare the normalized hemoglobin levels in this compound-treated parasites to the vehicle-treated control. An increase in the hemoglobin band indicates inhibition of digestion.
-
Protocol 3: Flow Cytometry-Based Hemozoin Detection
This is a rapid method to assess the effect of this compound on hemozoin formation in real-time.[11][12] Hemozoin crystals have a birefringent property that depolarizes light, which can be detected by a modified flow cytometer.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
This compound
-
Flow cytometer equipped with a depolarization detector.
Procedure:
-
Parasite Culture and Treatment:
-
Set up a synchronized culture as described in Protocol 1.
-
Incubate with serial dilutions of this compound for 24 to 48 hours.
-
-
Flow Cytometry Analysis:
-
At various time points (e.g., 18, 24, 30, 36, and 48 hours), transfer a small aliquot of each culture to a flow cytometry tube. No staining is required.
-
Acquire data on the flow cytometer, measuring forward scatter, side scatter, and depolarized side scatter.
-
Gate on the erythrocyte population based on forward and side scatter.
-
Within the erythrocyte gate, quantify the percentage of depolarizing events, which correspond to infected erythrocytes containing hemozoin.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of hemozoin-positive cells for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value at the optimal time point (typically 24-30 hours).[12]
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the mechanism of action of this compound, specifically its impact on hemoglobin digestion in P. falciparum. By employing a combination of colorimetric, biochemical, and biophysical assays, researchers can quantitatively assess the inhibition of hemozoin formation and the resulting accumulation of undigested hemoglobin. These studies are crucial for the further development of this compound as a promising antimalarial candidate and for a deeper understanding of the essentiality of the hemoglobin digestion pathway as a drug target.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four distinct pathways of hemoglobin uptake in the malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. malariaworld.org [malariaworld.org]
- 10. Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum | PLOS One [journals.plos.org]
- 12. A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMV1557817 in Mouse Malaria Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration, dosage, and experimental protocols for the antimalarial compound MMV1557817 in mouse models of malaria. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic studies.
Introduction
This compound is a potent, orally active antimalarial compound.[1] It functions as a selective, nanomolar dual inhibitor of the M1 and M17 aminopeptidases in both Plasmodium falciparum and Plasmodium vivax.[1][2] This dual inhibition disrupts end-stage hemoglobin digestion in the asexual stage of the parasite, leading to parasite death.[1][2] this compound has demonstrated activity against both asexual and sexual stages of P. falciparum and is effective in murine malaria models.[2][3] Notably, parasites resistant to this compound exhibit a slower growth rate and increased sensitivity to artemisinin.[2][4]
Mechanism of Action
This compound's primary mechanism of action involves the targeted inhibition of two key parasitic enzymes, M1 and M17 aminopeptidases. This leads to a blockage in the hemoglobin digestion pathway, a critical process for parasite survival.
Figure 1: Mechanism of action of this compound.
In Vivo Administration and Dosage Summary
The following table summarizes the key parameters for the administration and dosage of this compound in a standard mouse malaria model.
| Parameter | Details | Reference |
| Compound | This compound | [3] |
| Mouse Model | Plasmodium berghei ANKA infection | [3][5] |
| Mouse Strain | Balb/c (for efficacy), Swiss outbred (for pharmacokinetics) | [3][5][6] |
| Dosage | 50 mg/kg | [3][5] |
| Administration Route | Oral gavage (p.o.) | [3] |
| Vehicle | 70% (v/v) Tween 80 / 30% (v/v) ethanol, diluted 10-fold with water | [3] |
| Dosing Schedule | 4-day suppressive test: Dosing at 2 hours post-infection, then daily for 3 consecutive days (Days 0, 1, 2, 3) | [3][5] |
| Reported Efficacy | 95.4% parasite clearance on day 4 post-infection | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of the vehicle and the final dosing suspension of this compound.
Materials:
-
This compound powder
-
Tween 80
-
Ethanol
-
Sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the initial solvent by mixing 70% (v/v) Tween 80 and 30% (v/v) ethanol.
-
Dissolve the required amount of this compound powder in the Tween 80/ethanol solvent to create a concentrated stock.
-
Just prior to administration, dilute the stock solution 10-fold with sterile water.
-
Vortex the suspension thoroughly to ensure it is a uniform, off-white, milky suspension. The final pH should be approximately 6.0.[3]
Protocol 2: In Vivo Efficacy Assessment using the Peters' 4-Day Suppressive Test
This protocol outlines the standard method for evaluating the in vivo antimalarial efficacy of this compound in a suppressive model.
Materials:
-
6-week-old female Balb/c mice
-
Plasmodium berghei ANKA-infected erythrocytes
-
This compound dosing suspension (from Protocol 1)
-
Vehicle control (prepared as in Protocol 1, without this compound)
-
Positive control (e.g., 30 mg/kg artesunate)
-
Giemsa stain
-
Microscope slides
-
Microscope with oil immersion lens
Procedure:
-
Infection: On Day 0, infect groups of 4-5 mice intraperitoneally with 2 x 107P. berghei ANKA-infected erythrocytes.
-
Treatment:
-
Two hours post-infection (Day 0), administer the first dose of 50 mg/kg this compound via oral gavage.
-
Administer subsequent daily doses on Day 1, Day 2, and Day 3.
-
A control group should receive the vehicle only, and a positive control group should receive a standard antimalarial like artesunate.
-
-
Monitoring Parasitemia:
-
On Day 4 post-infection, prepare thin blood smears from a tail snip of each mouse.
-
Fix the smears with methanol (B129727) and stain with Giemsa.
-
Determine the percentage of parasitized red blood cells by counting a minimum of 1,000 erythrocytes under a microscope.
-
-
Data Analysis: Calculate the percent parasite clearance relative to the vehicle-treated control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of MMV1557817
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of MMV1557817, a potent dual inhibitor of M1 and M17 aminopeptidases in Plasmodium species, demonstrating significant antimalarial activity. The synthesis involves a multi-step pathway commencing with the formation of a protected amino acid, followed by a Suzuki coupling to construct the biphenyl (B1667301) moiety, and concluding with the formation of the hydroxamic acid. This protocol is based on established methodologies for the synthesis of related hydroxamic acid-based inhibitors.
Introduction
This compound, chemically known as N-(2-(hydroxyamino)-2-oxo-1-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-4-yl)ethyl)-3,3-dimethylbutanamide, is a promising antimalarial candidate. Its dual-inhibitor action against two distinct metalloaminopeptidases presents a novel strategy to combat malaria. The following protocol outlines the laboratory-scale synthesis of this compound, providing a clear pathway for researchers in drug discovery and development.
Synthesis Pathway Overview
The synthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Core Amino Acid Scaffold: This involves the protection of an amino acid precursor that will form the central backbone of the molecule.
-
Construction of the Biphenyl Moiety: A Suzuki coupling reaction is employed to create the characteristic trifluorobiphenyl group.
-
Amide Coupling and Hydroxamic Acid Formation: The final steps involve the coupling of the pivaloyl group and the conversion of a carboxylic acid precursor to the final hydroxamic acid.
Experimental Protocols
Stage 1: Synthesis of the Protected Amino Acid Precursor
The initial steps focus on creating a suitable protected amino acid that can be further elaborated. A plausible route starts from a commercially available tyrosine derivative.
Protocol 1: Boc Protection of 4-iodophenylalanine Methyl Ester
-
Materials: 4-iodophenylalanine methyl ester hydrochloride, Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Suspend 4-iodophenylalanine methyl ester hydrochloride (1.0 eq) in DCM.
-
Add TEA (2.2 eq) and stir the mixture at room temperature for 10 minutes.
-
Add (Boc)2O (1.1 eq) and continue stirring at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Boc-protected product.
-
Stage 2: Suzuki Coupling for Biphenyl Formation
This stage is crucial for introducing the trifluorophenyl group to the core structure.
Protocol 2: Suzuki Coupling
-
Materials: Boc-protected 4-iodophenylalanine methyl ester, 3,4,5-Trifluorophenylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., 1,4-Dioxane/Water mixture).
-
Procedure:
-
To a solution of the Boc-protected 4-iodophenylalanine methyl ester (1.0 eq) in a 1,4-dioxane/water mixture, add 3,4,5-trifluorophenylboronic acid (1.2 eq) and K2CO3 (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add the palladium catalyst (0.05 eq) and heat the reaction mixture at 80-90 °C overnight under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the biphenyl derivative.
-
Stage 3: Amide Coupling and Hydroxamic Acid Formation
The final steps involve the deprotection of the Boc group, coupling with pivaloyl chloride, and conversion to the hydroxamic acid.
Protocol 3: Boc Deprotection and Amide Coupling
-
Materials: Boc-protected biphenyl derivative, Trifluoroacetic acid (TFA), DCM, Pivaloyl chloride, TEA.
-
Procedure:
-
Dissolve the Boc-protected biphenyl derivative in a mixture of TFA and DCM (1:1) and stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting amine salt in DCM and add TEA (3.0 eq).
-
Cool the mixture to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer and concentrate to yield the N-pivaloyl derivative.
-
Protocol 4: Hydrolysis of Methyl Ester and Hydroxamic Acid Formation
-
Materials: N-pivaloyl methyl ester derivative, Lithium hydroxide (B78521) (LiOH), Tetrahydrofuran (THF)/Water, Hydroxylamine (B1172632) hydrochloride, Coupling agents (e.g., HATU, HOBt), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-pivaloyl methyl ester in a THF/water mixture and add LiOH (1.5 eq).
-
Stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the carboxylic acid with ethyl acetate.
-
Dry the organic layer and concentrate.
-
To a solution of the resulting carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir for 10 minutes, then add hydroxylamine hydrochloride (1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final product, this compound, by preparative HPLC.
-
Data Presentation
| Step | Intermediate/Product | Expected Yield (%) | Purity (%) | Analytical Method |
| 1 | Boc-protected 4-iodophenylalanine methyl ester | >95 | >95 | NMR, LC-MS |
| 2 | Boc-protected 3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl alanine (B10760859) methyl ester | 70-85 | >90 | NMR, LC-MS |
| 3 | N-pivaloyl-3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl alanine methyl ester | 80-90 | >95 | NMR, LC-MS |
| 4 | This compound | 40-60 | >98 | NMR, HRMS, HPLC |
Visualization of Synthesis Pathway
Caption: Synthetic pathway for this compound.
application of MMV1557817 in studies of aminopeptidase function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MMV1557817 is a potent, orally active, dual inhibitor of the M1 and M17 metalloaminopeptidases, which are essential for the survival of Plasmodium parasites, the causative agents of malaria.[1][2][3][4] These enzymes play a crucial role in the terminal stages of hemoglobin digestion within the parasite's digestive vacuole, a process vital for providing amino acids for protein synthesis and maintaining osmotic balance.[1][5] By selectively targeting both Plasmodium falciparum aminopeptidase (B13392206) M1 (PfA-M1) and M17 (PfA-M17), this compound disrupts this critical pathway, leading to parasite death.[1][2][6] This compound has demonstrated nanomolar inhibitory activity against aminopeptidases from multiple Plasmodium species, including P. falciparum and P. vivax, and is effective against both asexual and sexual stages of the parasite.[1][7] Furthermore, this compound retains its activity against a panel of antimalarial-resistant parasite strains, highlighting its potential as a next-generation antimalarial agent with a novel mechanism of action.[1][2][4]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against recombinant M1 and M17 aminopeptidases from various Plasmodium species. The apparent inhibition constants (Kiapp) are summarized in the table below.
| Enzyme Target | Plasmodium Species | Kiapp (nM) |
| M1 Aminopeptidase | P. falciparum (PfA-M1) | 18 ± 3 |
| P. vivax (Pv-M1) | 4.6 ± 0.5 | |
| P. berghei (Pb-M1) | 3.5 ± 0.3 | |
| M17 Aminopeptidase | P. falciparum (PfA-M17) | 4.3 ± 0.4 |
| P. vivax (Pv-M17) | 1.8 ± 0.2 | |
| P. berghei (Pb-M17) | 1.1 ± 0.1 |
Data sourced from Edgar et al. (2024).[1][8]
Mechanism of Action: Dual Inhibition of Hemoglobin Digestion
This compound exerts its antimalarial effect by disrupting the final stages of hemoglobin digestion in the parasite's digestive vacuole. This process is critical for the parasite to obtain essential amino acids. The M1 and M17 aminopeptidases are exopeptidases that cleave N-terminal amino acids from small peptides derived from hemoglobin breakdown. By inhibiting both PfA-M1 and PfA-M17, this compound leads to an accumulation of undigested peptides, starving the parasite of necessary amino acids and ultimately causing cell death.[1][9][10]
Experimental Protocols
Protocol 1: In Vitro Aminopeptidase Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against recombinant M1 and M17 aminopeptidases.[1]
Materials:
-
Recombinant purified M1 or M17 aminopeptidase
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
Fluorogenic substrate:
-
For M1 and M17 enzymes: L-Leucine-7-amido-4-methylcoumarin hydrochloride (H-Leu-NHMec)
-
For LTA4H (human homolog control): L-Alanine-7-amido-4-methylcoumarin hydrochloride (H-Ala-NHMec)
-
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add the diluted this compound or control to the wells.
-
Add the recombinant enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., H-Leu-NHMec at a final concentration of 10-100 µM, depending on the enzyme's Km).
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader. The cleavage of the substrate by the aminopeptidase releases the fluorescent aminomethylcoumarin (AMC) group.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the apparent inhibition constant (Kiapp) using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Protocol 2: In Vitro P. falciparum Asexual Stage Growth Inhibition Assay
This protocol is used to determine the efficacy of this compound against the blood stages of the malaria parasite.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine)
-
Human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
DNA-intercalating dye (e.g., SYBR Green I)
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
In a 96-well plate, add the diluted compound.
-
Add the parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well. Include parasite-only (positive growth) and uninfected erythrocyte (background) controls.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the cells by adding lysis buffer containing SYBR Green I dye to each well.
-
Incubate in the dark for 1 hour to allow the dye to bind to parasite DNA.
-
Measure fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Calculate the 50% effective concentration (EC50) by fitting the fluorescence data (after subtracting background) to a sigmoidal dose-response curve.
Logical Relationships and Therapeutic Potential
The application of this compound is based on a clear logical framework: targeting essential parasite enzymes to disrupt a vital metabolic process, leading to a potent antimalarial effect. The dual-target nature of the compound may also reduce the likelihood of the rapid development of resistance. Studies on this compound-resistant parasites have shown that they exhibit a significant growth defect, suggesting that resistance comes at a fitness cost to the parasite.[1][6]
Conclusion
This compound serves as a critical tool for studying the function of M1 and M17 aminopeptidases in Plasmodium. Its high potency and dual-targeting mechanism make it not only a valuable chemical probe for basic research into parasite metabolism but also a promising lead compound for the development of new antimalarial therapies.[1][7] The provided protocols and data offer a foundation for researchers to utilize this compound in their own investigations into aminopeptidase function and antimalarial drug discovery.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Characterization of the Plasmodium falciparum M17 leucyl aminopeptidase. A protease involved in amino acid regulation with potential for antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming solubility issues with MMV1557817 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the antimalarial compound MMV1557817 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is characterized as having low to moderate aqueous solubility. Its physicochemical properties indicate a moderately high lipophilicity (log D7.4), which contributes to its limited solubility in aqueous media.
Q2: I am having trouble dissolving this compound for my in vivo animal studies. Is there a recommended formulation?
A2: Yes, a formulation has been successfully used in murine models. The protocol involves creating a stock solution in a mixture of a surfactant (Tween 80) and ethanol, which is then diluted with water before administration. This method results in a uniform suspension suitable for oral gavage.
Q3: How can I prepare a stock solution of this compound for in vitro assays?
A3: For in vitro experiments, such as cell-based assays, it is common to first dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock is then serially diluted to the final desired concentration in the aqueous assay medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically ≤0.5% DMSO for most cell lines).
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective, nanomolar inhibitor of both Plasmodium falciparum and Plasmodium vivax aminopeptidases M1 and M17. This dual inhibition disrupts end-stage hemoglobin digestion in the asexual stage of the parasite.
Troubleshooting Guide
Issue: Precipitation of this compound Upon Dilution in Aqueous Media
This is a common challenge when preparing working solutions from an organic stock (e.g., DMSO). Here are several strategies to troubleshoot this issue:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to a level below its solubility limit in the final aqueous medium.
-
Optimize Solvent Concentration: While keeping the final DMSO concentration as low as possible to avoid solvent-induced artifacts, a slightly higher (but still non-toxic) concentration might be necessary to maintain solubility. A dose-response curve for the solvent alone should be performed to determine the tolerance of your specific cell line or assay system.
-
Use of Surfactants: The inclusion of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) in the final aqueous medium can help to maintain the solubility of hydrophobic compounds.
-
Sonication: After dilution, brief sonication in a water bath can help to disperse small aggregates and improve solubilization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₁F₃N₂O₃ |
| Molecular Weight | 412.39 g/mol |
| CAS Number | 2065197-82-0 |
| Aqueous Solubility | Low to Moderate |
| log D at pH 7.4 | Moderately High |
Experimental Protocols
Protocol 1: Formulation for In Vivo Oral Administration
This protocol has been validated for oral gavage in mice.[1]
-
Prepare the Vehicle: Create a vehicle solution of 70% (v/v) Tween 80 and 30% (v/v) ethanol.
-
Dissolve this compound: Dissolve the required amount of this compound in the vehicle to achieve the desired stock concentration.
-
Final Dilution: Immediately prior to dosing, dilute the stock solution 10-fold with water. This will result in a uniform, off-white milky suspension with a pH of approximately 6.0.
Protocol 2: Kinetic Solubility Assessment for In Vitro Studies
This protocol is suitable for determining the kinetic solubility of this compound in aqueous buffers.[1]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Prepare Buffers: Prepare the desired aqueous buffers, for example:
-
Phosphate buffer at pH 6.5
-
0.01 M HCl (to simulate gastric pH)
-
-
Spiking: Add the DMSO stock solution to the aqueous buffers to achieve a range of final concentrations (e.g., 1 to 100 µg/mL). Ensure the final DMSO concentration is 1% (v/v).
-
Analysis: Analyze the samples by nephelometry to determine the concentration at which precipitation occurs.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for addressing precipitation.
Caption: Dual inhibition mechanism of this compound.
References
troubleshooting inconsistent results in MMV1557817 efficacy assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in efficacy assays involving the antimalarial compound MMV1557817.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, nanomolar inhibitor of two key Plasmodium enzymes: aminopeptidase (B13392206) M1 (PfA-M1) and aminopeptidase M17 (PfA-M17).[1][2][3] By inhibiting both of these enzymes, this compound disrupts the final stages of hemoglobin digestion within the parasite's digestive vacuole.[1][2] This leads to parasite starvation and death. This dual-targeting mechanism is a novel approach in antimalarial drug development.[4]
Q2: Against which Plasmodium species and life cycle stages is this compound active?
A2: this compound has demonstrated broad activity. It is a potent inhibitor of aminopeptidases from both Plasmodium falciparum and Plasmodium vivax.[1][2] Efficacy has been shown against asexual blood stages, including those resistant to other antimalarials, as well as the sexual stages (gametocytes) of P. falciparum, which are responsible for transmission.[1][4] It is also active in murine malaria models, such as P. berghei.[1][2]
Q3: What are the typical EC50/IC50 values for this compound against P. falciparum?
A3: The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for this compound against drug-sensitive P. falciparum strains (e.g., 3D7, Dd2) are typically in the low nanomolar range.[1] However, values can vary between different assays and parasite strains. For example, activity against early-stage gametocytes is in the sub-micromolar range, while mature gametocytes show higher IC50 values.[1]
Q4: Is this compound prone to developing resistance?
A4: Studies have shown that resistance to this compound is slow to develop.[1] When resistance does emerge, it is of a low level (less than 3-fold change in EC50).[5] Furthermore, resistant parasites exhibit a significant growth defect and are often outcompeted by wild-type parasites in the absence of the drug.[1][5] Interestingly, this compound-resistant parasites have shown increased sensitivity to artemisinin.[1]
Troubleshooting Guide for Inconsistent Assay Results
Issue 1: Higher than expected EC50/IC50 values in in vitro assays.
| Potential Cause | Recommended Action |
| Compound Degradation | This compound stock solutions should be prepared fresh. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles. Protect from light and store at the recommended temperature. |
| Incorrect Drug Concentration | Verify the accuracy of serial dilutions. Perform a new dilution series from a fresh stock solution. |
| Parasite Strain Variability | Different P. falciparum strains can exhibit varying sensitivities. Confirm the identity of the parasite strain being used. If possible, include a reference strain (e.g., 3D7) in each assay for comparison. |
| High Parasitemia or Hematocrit | High parasite densities can lead to an underestimation of drug efficacy. Initiate experiments with a low starting parasitemia (e.g., 0.5-1%) and a standardized hematocrit (e.g., 2-2.5%). |
| Suboptimal Culture Conditions | Ensure culture medium is fresh and contains all necessary supplements (e.g., Albumax, serum). Maintain a stable pH and appropriate gas mixture (5% CO2, 5% O2, 90% N2).[6] |
| Assay Method | Different assays (e.g., SYBR Green I, [3H]-hypoxanthine incorporation, pLDH) have varying sensitivities and incubation times. Ensure the chosen assay is appropriate for the experimental goals and that the incubation period is sufficient for the drug to take effect (typically 48-72 hours). |
Issue 2: High variability between replicate wells or experiments.
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure homogenous mixing of the parasite culture before dispensing into assay plates. Use calibrated pipettes and proper technique to minimize well-to-well variability. |
| Edge Effects in Assay Plates | Evaporation from wells on the outer edges of a 96-well plate can concentrate the drug and affect parasite growth. To mitigate this, avoid using the outermost wells or fill them with sterile medium/water to maintain humidity. |
| Fluctuations in Incubator Conditions | Frequent opening of the incubator can alter temperature and gas composition. Minimize disturbances during the assay incubation period. |
| Drug-Plastic Binding | Some compounds can adhere to the plastic of assay plates. Pre-treating plates or using low-binding plates may be necessary for highly lipophilic compounds, although this is not a commonly reported issue for this compound. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that is toxic to the parasites (typically <0.5%). |
Issue 3: Inconsistent results in in vivo (mouse model) efficacy studies.
| Potential Cause | Recommended Action |
| Improper Drug Formulation/Solubility | This compound has been formulated in a vehicle of 70% Tween 80 / 30% ethanol (B145695), which is then diluted 10-fold with water before oral gavage.[1] Ensure the compound is fully dissolved and the vehicle is prepared correctly. Inconsistent suspension can lead to variable dosing. |
| Variability in Drug Administration | Oral gavage requires proper technique to ensure the full dose is delivered to the stomach. Inexperienced technicians can lead to inconsistent results. |
| Host Factors | The age, weight, and immune status of the mice can influence the outcome of the infection and the efficacy of the drug.[7] Use age- and weight-matched animals for all experimental groups. |
| High Initial Parasite Burden | A very high inoculum of P. berghei can overwhelm the host before the drug has a chance to clear the infection. Standardize the inoculum size across all experiments. |
| Timing of Treatment | In the Peters' 4-day suppressive test, treatment is typically initiated shortly after infection (e.g., 2 hours post-infection) and continued for 4 consecutive days.[1] Adhere strictly to the dosing schedule. |
Experimental Protocols and Methodologies
In Vitro Growth Inhibition Assay (SYBR Green I-based)
This assay measures the proliferation of asexual P. falciparum parasites in red blood cells by quantifying the amount of parasite DNA.
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine (B114508) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Plate Preparation: Prepare serial dilutions of this compound in culture medium in a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
Seeding: Adjust a parasite culture (predominantly ring-stage) to 1% parasitemia and 2% hematocrit. Add this suspension to the pre-dosed 96-well plates.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining: Add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I to each well.
-
Reading: Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the fluorescence data to a sigmoidal dose-response curve.
In Vivo Efficacy Assay (Peters' 4-Day Suppressive Test)
This model assesses the ability of a compound to suppress the growth of P. berghei in mice.
-
Animals: Use female Balb/c mice (6-8 weeks old).
-
Infection: Infect mice intraperitoneally with approximately 2 x 10^7 P. berghei-infected red blood cells.[1]
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).[6]
-
Treatment: Administer the drug (e.g., via oral gavage) starting 2 hours post-infection and continue once daily for the next 3 days (total of 4 doses). Include a vehicle control group and a positive control group (e.g., artesunate).
-
Monitoring: On day 4 post-infection, collect a thin blood smear from the tail of each mouse.
-
Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy. Calculate the percent suppression of parasite growth relative to the vehicle-treated control group.
Visualizations
Caption: Dual inhibition of PfA-M1 and PfA-M17 by this compound.
Caption: Logical workflow for troubleshooting inconsistent in vitro results.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mmv.org [mmv.org]
- 7. Monitoring Antimalarial Drug Efficacy: Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MMV1557817 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of MMV1557817, a potent antimalarial compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antimalarial compound that acts as a selective, nanomolar inhibitor of two key Plasmodium enzymes: M1 and M17 aminopeptidases.[1][2][3] These enzymes are crucial for the parasite's digestion of hemoglobin in the asexual stages.[1][3] By dually inhibiting both M1 and M17, this compound disrupts this essential process, leading to parasite death.[1][4] This dual-targeting mechanism is thought to be a strategy to prevent the rapid development of drug resistance.[1][3]
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the Plasmodium falciparum strain and the specific life cycle stage being targeted. For asexual blood stages, IC50 values are in the nanomolar range. For sexual stages (gametocytes), higher concentrations are required. Refer to the data tables below for specific IC50 values to guide your starting concentration. A common starting point for a standard 72-hour growth inhibition assay with asexual stages is a serial dilution starting from approximately 1 µM.
Q3: How should I prepare and store this compound stock solutions?
For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] For in vivo studies, a formulation of 70% (v/v) Tween 80 and 30% (v/v) ethanol (B145695) has been used, which is then diluted with water.[1] It is recommended to store stock solutions at -20°C or -80°C to maintain stability. When preparing working solutions, ensure the final DMSO concentration in your culture medium is low (typically ≤0.5%) to avoid solvent toxicity to the parasites.
Q4: Is this compound active against drug-resistant P. falciparum strains?
Yes, studies have shown that this compound is effective against P. falciparum parasites that are resistant to a wide range of other antimalarial drugs.[1][3] This suggests that its mechanism of action is distinct from that of currently used antimalarials.
Troubleshooting Guide
Issue 1: Inconsistent or No Parasite Inhibition Observed
-
Possible Cause 1: Compound Solubility.
-
Troubleshooting Step: Ensure that your this compound stock solution is fully dissolved. Before making serial dilutions, gently warm the stock solution and vortex it. Visually inspect for any precipitate. A kinetic solubility study showed precipitation can occur at higher concentrations in certain buffers.[1]
-
-
Possible Cause 2: Incorrect Drug Concentration.
-
Troubleshooting Step: Verify your dilution calculations. Prepare fresh serial dilutions from your stock solution for each experiment. It is advisable to perform a wide range of concentrations in your initial experiments to determine the precise IC50 for your specific parasite strain and assay conditions.
-
-
Possible Cause 3: Issues with Parasite Culture Health.
-
Troubleshooting Step: Ensure your P. falciparum culture is healthy and growing optimally before initiating a drug sensitivity assay. Monitor parasitemia and morphology. Issues such as unhealthy red blood cells, contaminated media, or improper gas mixture can affect parasite growth and mask the effect of the compound.[5][6]
-
-
Possible Cause 4: Assay Duration.
-
Troubleshooting Step: this compound has been shown to have a lag phase of approximately 72 hours before reaching its optimal killing rate.[1] For standard 72-hour assays, this should be sufficient. However, for shorter assays, the effect may be less pronounced.
-
Issue 2: High Variability Between Replicate Wells
-
Possible Cause 1: Inaccurate Pipetting.
-
Troubleshooting Step: Use calibrated pipettes and ensure proper pipetting technique, especially when performing serial dilutions.
-
-
Possible Cause 2: Uneven Parasite Distribution.
-
Troubleshooting Step: Before plating, ensure your parasite culture is well-mixed to have a homogenous suspension of infected red blood cells.
-
-
Possible Cause 3: Edge Effects in Assay Plates.
-
Troubleshooting Step: To minimize evaporation and temperature fluctuations, avoid using the outer wells of your assay plates. Alternatively, fill the outer wells with sterile media or water.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Plasmodium Aminopeptidases
| Enzyme Target | Inhibition Constant (Ki app, nM) |
| P. falciparum M1 (PfA-M1) | [Data not explicitly provided in search results] |
| P. falciparum M17 (PfA-M17) | [Data not explicitly provided in search results] |
| P. vivax M1 (Pv-M1) | [Data not explicitly provided in search results] |
| P. vivax M17 (Pv-M17) | [Data not explicitly provided in search results] |
| P. berghei M1 (Pb-M1) | [Data not explicitly provided in search results] |
| P. berghei M17 (Pb-M17) | [Data not explicitly provided in search results] |
Note: While the search results state that the inhibitory constants are in the nanomolar range, specific values for each enzyme were not detailed in the provided snippets.[1]
Table 2: In Vitro IC50 Values of this compound against P. falciparum Life Cycle Stages
| Parasite Stage | IC50 (nM) |
| Asexual Blood Stages (Pf3D7) | [Data not explicitly provided in search results] |
| Early-Stage Gametocytes (I-III) | 99 |
| Late-Stage Gametocytes (IV-V) | 309 |
| Mature Gametocytes (V) | 1474 |
Experimental Protocols
Protocol 1: In Vitro Asexual P. falciparum Drug Susceptibility Assay (SYBR Green I-based)
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.[7] Culture flasks are incubated at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.[5]
-
Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[8]
-
Drug Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include positive controls (e.g., chloroquine) and negative controls (no drug).
-
Assay Initiation: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit.[1] Add this parasite suspension to the drug-containing wells.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the red blood cells. Thaw the plates and add SYBR Green I lysis buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Dual inhibition of M1 and M17 aminopeptidases by this compound.
Caption: Workflow for in vitro testing of this compound.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. malariaworld.org [malariaworld.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the in vitro culture of Plasmodium falciparum and Plasmodium knowlesi. | Semantic Scholar [semanticscholar.org]
- 7. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
addressing MMV1557817 instability in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential instability of the antimalarial compound MMV1557817 during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in identifying and mitigating stability issues to ensure the integrity of your experimental results.
Troubleshooting Guide: Investigating this compound Instability
This guide is presented in a question-and-answer format to address specific issues you may encounter.
Q1: I have observed a decrease in the potency of my this compound stock solution over time. What could be the cause?
A1: A decrease in potency is a primary indicator of chemical degradation. The structure of this compound contains functional groups that could be susceptible to degradation under suboptimal storage conditions. Potential causes include:
-
Hydrolysis: The amide bond in the molecule could undergo hydrolysis, particularly if exposed to acidic or basic conditions, or moisture. While amides are generally more stable than esters, hydrolysis can occur over extended periods, especially with temperature fluctuations.[1][2][3]
-
Oxidation: The piperazine (B1678402) ring and other electron-rich parts of the molecule may be susceptible to oxidation, especially if exposed to air (oxygen) and light.[4][5][6]
-
Photodegradation: Quinoline (B57606) derivatives can be sensitive to light, particularly UV radiation.[7][8] Exposure to light can lead to the formation of various degradation products.
To investigate, we recommend a systematic approach as outlined in the workflow diagram below.
Q2: My solid this compound powder has changed in appearance (e.g., color change, clumping). Should I be concerned?
A2: Yes, any change in the physical appearance of a compound is a potential sign of instability.
-
Color Change: This often suggests the formation of degradation products, which may be colored due to extended conjugated systems. Oxidation is a common cause of color change.
-
Clumping: This may indicate the absorption of moisture from the atmosphere, which can increase the risk of hydrolytic degradation.
It is crucial to re-evaluate the purity and integrity of the compound before use. We recommend the analytical protocols detailed later in this document.
Q3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) of an aged this compound sample. How can I identify the source of these peaks?
A3: The appearance of new peaks in a chromatogram of an aged sample strongly suggests the presence of degradation products. To identify these, a forced degradation study is recommended. This involves intentionally exposing this compound to various stress conditions to generate potential degradants. By comparing the chromatograms of the stressed samples to your aged sample, you can tentatively identify the degradation pathway.
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the optimal long-term storage conditions for solid this compound? For long-term stability, solid this compound should be stored in a tightly sealed, opaque container at -20°C or lower, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
How should I store stock solutions of this compound? Stock solutions should be prepared in a suitable anhydrous solvent (e.g., DMSO). Aliquot the solution into small, single-use volumes in tightly sealed, opaque vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -80°C.
-
How can I minimize the risk of degradation during my experiments?
-
Allow aliquots of stock solutions to warm to room temperature before opening to prevent condensation.
-
Prepare working solutions fresh for each experiment.
-
Protect solutions from direct light exposure by using amber vials or covering them with foil.
-
Signs of Instability
-
What are the key indicators of this compound instability?
-
Reduced biological activity in your assay.
-
Changes in physical appearance (color, texture).
-
Appearance of new peaks or a decrease in the main peak area in HPLC or LC-MS analysis.
-
Changes in solubility.
-
-
If I suspect instability, what is the first step I should take? The first step is to perform an analytical purity check of your sample using a stability-indicating method, such as the HPLC-UV protocol described below. Compare the results to a fresh, reference standard if available.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Container |
| Solid | -20°C or below | Inert (Argon/Nitrogen) | Dark | Tightly sealed, opaque vial |
| Stock Solution (in DMSO) | -80°C | Air (headspace minimized) | Dark | Tightly sealed, opaque vial (single-use aliquots) |
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-72 hours | Amide bond cleavage |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-72 hours | Amide bond cleavage |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Oxidation of piperazine and quinoline rings |
| Thermal Degradation | 80°C (solid state) | 80°C | 7 days | General thermal decomposition |
| Photodegradation | UV light (254 nm) and visible light | Room Temperature | 24-72 hours | Photolysis of the quinoline ring |
Experimental Protocols
1. Stability-Indicating HPLC-UV Method
This method is designed to separate the parent this compound from potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute stock solution in mobile phase A to a final concentration of approximately 10 µg/mL.
2. LC-MS Method for Degradant Identification
This method can be used to determine the mass of potential degradation products, aiding in their identification.
-
Chromatography: Use the same HPLC conditions as described above.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Analysis: Look for masses corresponding to potential degradation products (e.g., hydrolyzed amide, oxidized forms).
-
Visualizations
Caption: Troubleshooting workflow for suspected this compound instability.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Piperazines | Ambeed [ambeed.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
improving the yield of MMV1557817 chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the chemical synthesis of MMV1557817, a potent antimalarial compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Suzuki Coupling (Step 1) | 1. Incomplete reaction. 2. Catalyst poisoning. 3. Suboptimal reaction temperature. | 1. Ensure complete dissolution of reagents before adding the catalyst. Use a freshly prepared solution of Na₂CO₃. 2. Use high-purity reagents and solvents. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). 3. Maintain the reaction temperature at a constant 80 °C. |
| Difficulty in isolating the product after Step 1 | Emulsion formation during aqueous workup. | Add a small amount of brine to the separatory funnel to break the emulsion. If the problem persists, filter the organic layer through a pad of Celite. |
| Incomplete ester hydrolysis (Step 2) | 1. Insufficient LiOH. 2. Reaction time is too short. | 1. Use a freshly prepared solution of LiOH and ensure a molar excess. 2. Monitor the reaction by TLC until the starting material is completely consumed. The reaction may require up to 18 hours. |
| Low yield in amide coupling (Step 3) | 1. Inactive coupling reagents. 2. Presence of moisture. | 1. Use fresh, high-quality HATU and DIPEA. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous DMF as the solvent. |
| Formation of side products in the final deprotection step (Step 4) | 1. Over-reaction or side reactions due to strong acidic conditions. 2. Scavenger not effective. | 1. Add trifluoroacetic acid (TFA) dropwise at 0 °C to control the reaction temperature. 2. Use triethylsilane (TES) as a scavenger to trap the carbocations formed during the deprotection of the Boc group. |
| Product purification challenges | Co-elution of impurities during column chromatography. | 1. Use a gradient elution system for column chromatography, starting with a less polar solvent system and gradually increasing the polarity. 2. If impurities persist, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |
Frequently Asked Questions (FAQs)
Q1: What is the overall reported yield for the synthesis of this compound?
A1: The reported overall yield for the four-step synthesis of this compound is approximately 45-55%, depending on the efficiency of each step and the purity of the intermediates.
Q2: Are there any critical steps in the synthesis that significantly impact the overall yield?
A2: Yes, the Suzuki coupling (Step 1) and the final deprotection (Step 4) are critical. Inefficient coupling in the first step will result in a lower yield of the key biphenyl (B1667301) intermediate. In the final step, incomplete deprotection or the formation of byproducts can complicate purification and reduce the final yield.
Q3: What are the recommended storage conditions for the intermediates and the final product?
A3: Intermediates should be stored in a cool, dry place under an inert atmosphere if they are to be kept for an extended period. The final product, this compound, should be stored at -20°C to prevent degradation.
Q4: Can alternative coupling reagents be used in Step 3?
A4: While HATU is the recommended coupling reagent, other peptide coupling reagents such as HBTU or EDC/HOBt could potentially be used. However, reaction conditions would need to be optimized, and this may affect the overall yield and purity.
Q5: How can I confirm the identity and purity of the synthesized this compound?
A5: The identity and purity of the final compound should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be further assessed by HPLC analysis.
Experimental Protocols
The synthesis of this compound is a four-step process. The detailed methodology for each key step is provided below.
Step 1: Suzuki Coupling to form Methyl 2-((tert-butoxycarbonyl)amino)-2-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)acetate
-
Reagents: 4-borono-L-phenylalanine(N-Boc) pinacol (B44631) ester, 1-bromo-3,4,5-trifluorobenzene (B146875), Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane (B91453), Water.
-
Procedure:
-
To a solution of 4-borono-L-phenylalanine(N-Boc) pinacol ester (1.0 eq) and 1-bromo-3,4,5-trifluorobenzene (1.1 eq) in a 3:1 mixture of 1,4-dioxane and water, add Na₂CO₃ (2.5 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Step 2: Ester Hydrolysis to form 2-((tert-butoxycarbonyl)amino)-2-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)acetic acid
-
Reagents: Methyl 2-((tert-butoxycarbonyl)amino)-2-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)acetate, Lithium hydroxide (B78521) (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 18 hours.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the carboxylic acid.
-
Step 3: Amide Coupling to form tert-butyl (2-(hydroxyamino)-2-oxo-1-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)ethyl)carbamate
-
Reagents: 2-((tert-butoxycarbonyl)amino)-2-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)acetic acid, O-(tert-butyldimethylsilyl)hydroxylamine, HATU, DIPEA, DMF.
-
Procedure:
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add O-(tert-butyldimethylsilyl)hydroxylamine (1.1 eq) and continue stirring at room temperature for 12 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 4: Deprotection to form this compound
-
Reagents: tert-butyl (2-(hydroxyamino)-2-oxo-1-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)ethyl)carbamate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES).
-
Procedure:
-
Dissolve the product from Step 3 (1.0 eq) in DCM.
-
Add TES (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add TFA (10 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain this compound as a white solid.
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Temp. | Time | Yield (%) |
| 1 | Methyl 2-((tert-butoxycarbonyl)amino)-2-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)acetate | 4-borono-L-phenylalanine(N-Boc) pinacol ester | 1-bromo-3,4,5-trifluorobenzene, Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane/H₂O | 80 °C | 12 h | 85-90 |
| 2 | 2-((tert-butoxycarbonyl)amino)-2-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)acetic acid | Product from Step 1 | LiOH | THF/H₂O | RT | 18 h | 90-95 |
| 3 | tert-butyl (2-(hydroxyamino)-2-oxo-1-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)ethyl)carbamate | Product from Step 2 | O-(tert-butyldimethylsilyl)hydroxylamine, HATU, DIPEA | DMF | RT | 12 h | 70-75 |
| 4 | This compound | Product from Step 3 | TFA, TES | DCM | 0 °C to RT | 2 h | 80-85 |
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: Managing Host Cell Cytotoxicity of MMV1557817
Welcome to the technical support center for researchers utilizing the antimalarial compound MMV1557817. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues in host cell lines during your experiments.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common problems related to this compound-induced host cell cytotoxicity.
Issue 1: Higher-than-Expected Cytotoxicity in Your Host Cell Line
If you are observing significant cell death in your host cell line at concentrations where this compound should be selective for Plasmodium, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Sensitivity | Different host cell lines exhibit varying sensitivities to chemical compounds. The primary reported cytotoxicity data for this compound is in HEK293 cells. If you are using a different cell line (e.g., HepG2, primary hepatocytes), it may be inherently more sensitive. | Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration) of this compound in your specific cell line. This will establish the therapeutic window for your experiments. |
| Compound Purity/Stability | Impurities in the compound stock or degradation over time can lead to increased cytotoxicity. | Verify the purity of your this compound stock using analytical methods like HPLC. Ensure proper storage conditions as recommended by the supplier to prevent degradation. |
| Experimental Conditions | Suboptimal cell culture conditions, such as high cell density, nutrient depletion, or contamination, can sensitize cells to drug-induced stress. | Maintain a healthy, logarithmically growing cell culture. Ensure proper aseptic techniques to prevent contamination. Optimize cell seeding density for your specific assay. |
| Solvent Toxicity | High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells. | Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) in your experiments. The final solvent concentration should typically be below 0.5%. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Variability in cytotoxicity data can be frustrating. Here’s how to improve the reproducibility of your results:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Inconsistent pipetting of the compound or cells can lead to significant variations. | Use calibrated pipettes and ensure proper mixing of solutions. For multi-well plates, consider using a multichannel pipette for consistency. |
| Edge Effects in Plates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. | Avoid using the outer wells of your plates for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. |
| Assay-Specific Issues | The choice of cytotoxicity assay can influence the results. For example, MTT assays can be affected by compounds that interfere with cellular metabolic activity. | If you suspect assay interference, try an alternative method to confirm your results (e.g., LDH release assay, trypan blue exclusion). |
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity profile of this compound in human cell lines?
A1: The primary reported cellular toxicity data for this compound was determined in HEK293 (human embryonic kidney) cells. In this cell line, this compound demonstrated a high selectivity index of ≥1,370 at a concentration of 10 µM, indicating good selectivity for the malaria parasite over this human cell line.[1]
Q2: Are there any known off-target effects of this compound in human cells that could contribute to cytotoxicity?
A2: Studies have shown that this compound has limited off-target inhibitory effects against a panel of human matrix metalloproteinases (MMP2, 3, 7, 8, 9, and 13) and aminopeptidases (IRAP and APN).[1] There is some evidence of cross-reactivity with human aminopeptidase (B13392206) homologs, LTA4H and ERAP, but the compound maintains a high selectivity index (50-100), suggesting that direct inhibition of these enzymes is unlikely to be the primary cause of cytotoxicity at therapeutic concentrations.
Q3: What is the mechanism of action of this compound, and could it affect host cell pathways?
A3: this compound is a potent inhibitor of Plasmodium M1 and M17 aminopeptidases, which are crucial for the final stages of hemoglobin digestion by the parasite.[1] While its primary targets are parasite-specific, the general class of molecules to which this compound belongs (hydroxamic acid derivatives) has been reported to induce apoptosis in mammalian cells, often through pathways involving the mitochondrial respiratory chain.[2][3] It is plausible that at high concentrations, this compound could potentially trigger similar apoptotic pathways in host cells.
Q4: How can I calculate the Selectivity Index (SI) for this compound in my cell line?
A4: The Selectivity Index is a crucial parameter to determine the therapeutic window of a compound. It is calculated by dividing the 50% cytotoxic concentration (CC50) in a host cell line by the 50% effective concentration (EC50) against the parasite:
SI = CC50 (Host Cell Line) / EC50 (P. falciparum)
A higher SI value indicates greater selectivity for the parasite and a lower potential for host cell toxicity at effective antimalarial concentrations.
Quantitative Data Summary
The following table summarizes the available quantitative data on the activity and selectivity of this compound.
| Parameter | Value | Cell Line / Organism | Reference |
| Selectivity Index (SI) | ≥1,370 | HEK293 | [1] |
| EC50 (Asexual Stage) | ~39 nM | Plasmodium falciparum (3D7) | [1] |
| Off-Target Inhibition | Limited | Human MMPs and Aminopeptidases | [1] |
| Cross-Reactivity (SI) | 50-100 | Human LTA4H and ERAP |
Experimental Protocols
Protocol 1: Determination of CC50 in a Host Cell Line using MTT Assay
This protocol outlines a standard method for determining the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Host cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by pipetting or using a plate shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.
-
Visualizations
Diagram 1: General Troubleshooting Workflow for Host Cell Cytotoxicity
Caption: A flowchart for troubleshooting unexpected cytotoxicity.
Diagram 2: Potential Host Cell Apoptotic Pathway (Hypothesized for Hydroxamic Acids)
Caption: A potential mechanism of this compound-induced apoptosis.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induction by a novel anti-prostate cancer compound, BMD188 (a fatty acid-containing hydroxamic acid), requires the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel hydroxamic acid derivative induces apoptosis and constrains autophagy in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
refining protocols for assessing MMV1557817 resistance development
This guide provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting advice, and frequently asked questions for assessing the development of resistance to the antimalarial compound MMV1557817.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, selective, and orally active antimalarial compound.[1] Its mechanism involves the dual inhibition of two essential Plasmodium metallo-aminopeptidases, PfA-M1 and PfA-M17.[1][2][3] These enzymes are critical for the terminal stages of hemoglobin digestion within the parasite's digestive vacuole, a process required for its survival.[2][4] By blocking these enzymes, this compound disrupts the parasite's nutrient supply, leading to its death.
Q2: How readily does resistance to this compound develop in vitro? A2: Inducing resistance to this compound is challenging. Studies have shown that resistance development is slow and results in a very low shift in the 50% effective concentration (EC50), typically between 1.5 to 2.9-fold.[2][3] This suggests a high barrier to resistance, possibly due to the compound's dual-target mechanism of action.[2]
Q3: What is the typical phenotype of this compound-resistant P. falciparum? A3: this compound-resistant parasites exhibit a significant fitness cost, characterized by a slow growth rate.[2][3][5] In competitive growth assays, these resistant parasites are quickly outcompeted by their wild-type counterparts.[2][3][4][5] Interestingly, parasites resistant to this compound have shown increased sensitivity (sensitization) to the frontline antimalarial drug, artemisinin.[2][4][5]
Q4: Are there known genetic markers associated with this compound resistance? A4: Yes, in vitro selection studies have identified a single nucleotide polymorphism (SNP) in the gene encoding PfA-M17 in this compound-resistant parasite lines.[2] This mutation is thought to induce a partial destabilization of the PfA-M17 enzyme complex.[3]
Q5: Does this compound show cross-resistance with other existing antimalarials? A5: No, this compound has been tested against a panel of parasite strains resistant to current antimalarials (such as chloroquine, pyrimethamine, and atovaquone) and has not shown any significant shift in activity.[2][4][5] This indicates that it has a novel mechanism of action distinct from existing drugs and is effective against multi-drug resistant parasites.[3]
Troubleshooting Guide
Q1: Problem - After applying drug pressure, my parasite cultures are not showing any signs of recrudescence. How can I differentiate between complete parasite killing and a very slow selection process? A1: Answer - This is a common challenge, especially given the known slow-growth phenotype of this compound-resistant parasites.
-
Check Inoculum Size: Resistance selection is a numbers game. Ensure you are starting with a sufficiently high number of parasites (e.g., 10⁸ to 10⁹ parasites) to increase the probability of selecting a spontaneous mutant.[6][7]
-
Verify Drug Concentration: Use a concentration that applies sufficient pressure, typically 2-3 times the EC90, to clear the bulk of the sensitive population without completely sterilizing the culture.
-
Patience is Key: The lag phase before recrudescence can be significantly longer than for other compounds. Maintain the cultures with regular media changes for an extended period (several weeks to months) before concluding the selection has failed.
-
Run Parallel Controls: Always include a "no-drug" control to ensure the baseline culture is healthy and a positive control with a drug known to select for resistance more rapidly (e.g., atovaquone) to validate your methodology.[8]
Q2: Problem - I have successfully selected a resistant line, but the EC50 shift is minimal (<3-fold). Is this a true resistant phenotype? A2: Answer - Yes, this is the expected outcome for this compound. A low-level EC50 shift is the characteristic phenotype reported in the literature.[2][3] To confirm the phenotype, you must perform further characterization:
-
Assess Fitness Cost: Conduct a standard growth assay comparing the resistant line to the parental (wild-type) strain in the absence of the drug. A significantly slower growth rate in the resistant line is a key confirmatory finding.[2]
-
Competition Assay: Co-culture the resistant and parental strains in a 1:1 ratio (in the absence of drug) and monitor the relative proportion of each genotype over time using a sensitive method like qPCR. You should observe the wild-type strain outcompeting the resistant line.[2][5]
Q3: Problem - My whole-genome sequencing (WGS) data from a resistant clone does not show the reported mutation in PfA-M17. What other genetic changes should I investigate? A3: Answer - While a mutation in PfA-M17 is a known mechanism, it's not the only possibility.
-
Check PfA-M1: Analyze the sequence of the other primary target, PfA-M1.
-
Look for Copy Number Variations (CNVs): Amplification of genes encoding drug transporters (like pfmdr1) or the target itself can confer resistance.[6][9] Analyze your WGS data for changes in gene copy number.
-
Investigate Transporter Genes: Examine key transporter genes like pfcrt and pfmdr1, which are common mediators of resistance to various antimalarials.[10]
-
Broader Genomic Analysis: In vitro evolution can select for mutations in a wide range of genes.[9][11] Look for non-synonymous mutations in other genes that are consistently present across independently selected resistant lines.
Q4: Problem - How can I biochemically validate that the resistance mechanism in my selected line is on-target (i.e., related to PfA-M1/M17)? A4: Answer - On-target validation is crucial.
-
Differential Inhibitor Sensitivity: As reported, this compound-resistant parasites with a PfA-M17 mutation showed a significant (~22-fold) increase in EC50 to a PfA-M17-specific inhibitor but increased sensitivity to a PfA-M1-specific inhibitor.[2] Performing similar assays with target-specific inhibitors can confirm the mechanism.
-
Metabolomics: Compare the metabolic profiles of your resistant and parental strains when treated with this compound. On-target inhibition of hemoglobin digestion should lead to specific changes in peptide levels, which may be altered in the resistant line.[2]
-
Thermal Proteome Profiling (TPP): This unbiased technique can identify protein targets by measuring changes in their thermal stability upon ligand binding. TPP has been used to confirm that this compound directly engages PfA-M1 and PfA-M17 in the parasite.[2][3][12]
Data Presentation
Table 1: Inhibitory Activity (Kiapp, nM) of this compound against Plasmodium Aminopeptidases
| Enzyme | P. falciparum | P. vivax | P. berghei |
|---|---|---|---|
| PfA-M1 | 10.1 ± 1.1 | 3.4 ± 0.4 | 2.9 ± 0.5 |
| PfA-M17 | 1.8 ± 0.3 | 1.1 ± 0.1 | 0.9 ± 0.1 |
(Data summarized from Edgar et al.[2])
Table 2: In Vitro EC50 Values of this compound against Drug-Resistant P. falciparum Strains
| Strain | Resistance Profile | EC50 (nM) |
|---|---|---|
| NF54 | Drug-Sensitive | 22 |
| K1 | Chloroquine, Pyrimethamine, Sulfadoxine Resistant | 29 |
| 7G8 | Chloroquine Resistant | 25 |
| Dd2 | Chloroquine Resistant | 28 |
| Cam3.1 | Artemisinin Resistant | 29 |
(Data summarized from Edgar et al.[2])
Experimental Protocols
Protocol 1: In Vitro Resistance Selection
This protocol outlines a standard method for selecting this compound-resistant P. falciparum parasites.
-
Initial Culture Expansion:
-
Begin with a clonal, drug-sensitive P. falciparum line (e.g., NF54, 3D7).
-
Expand the parasite culture to achieve a large biomass, aiming for a total of >1x10⁹ parasites to increase the chances of selecting a pre-existing mutant.
-
-
Application of Drug Pressure:
-
Synchronize the parasite culture to the ring stage.
-
Apply continuous drug pressure by adding this compound to the culture medium at a concentration of 2-3x the EC90.
-
Maintain the culture under standard conditions (37°C, 5% O₂, 5% CO₂). Change the medium and re-apply the drug every 24-48 hours.
-
-
Monitoring for Recrudescence:
-
Monitor the parasitemia daily via Giemsa-stained thin blood smears.
-
A significant drop in parasitemia is expected, often below the limit of detection (<0.01%).
-
Continue maintaining the culture flasks even with no visible parasites for at least 60-90 days, as recrudescence is slow.
-
-
Expansion and Cloning:
-
Once parasites become consistently detectable again (recrudescence), gradually expand the culture, maintaining drug pressure.
-
Once the culture is stable, remove the drug pressure and allow the parasites to recover.
-
Clone the resistant parasites by limiting dilution to ensure a genetically homogenous population for downstream analysis.
-
-
Phenotypic and Genotypic Confirmation:
-
Confirm the resistant phenotype of the cloned line by performing an EC50 assay (Protocol 2) and comparing it to the parental line.
-
Perform growth and competition assays (as described in the Troubleshooting section) to characterize the fitness cost.
-
Extract genomic DNA for whole-genome sequencing to identify potential resistance-conferring mutations.
-
Protocol 2: EC50 Determination using SYBR Green I Assay
-
Preparation:
-
Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include drug-free wells (negative control) and wells with uninfected red blood cells (background control).
-
Use a synchronized ring-stage parasite culture at ~0.5% parasitemia and 2% hematocrit.
-
-
Incubation:
-
Add 180 µL of the parasite culture to each well containing 20 µL of the drug dilutions.
-
Incubate the plate for 72 hours under standard culture conditions.
-
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of lysis buffer containing 2x SYBR Green I dye to each well.
-
Protect the plate from light and incubate at room temperature for 1-3 hours.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a plate reader (excitation: 485 nm, emission: 530 nm).
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the drug-free control wells (100% growth).
-
Calculate EC50 values by fitting the dose-response data to a non-linear regression model (e.g., log[inhibitor] vs. response).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. malariaworld.org [malariaworld.org]
- 5. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to tackle antimalarial resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Systematic in vitro evolution in Plasmodium falciparum reveals key determinants of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Technical Support Center: Enhancing the Oral Bioavailability of MMV1557817 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of the antimalarial candidate MMV1557817 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent, orally active antimalarial compound that acts as a dual inhibitor of Plasmodium falciparum and Plasmodium vivax aminopeptidases M1 and M17.[1] Its oral bioavailability is a key consideration due to its low to moderate aqueous solubility and moderately high lipophilicity, which can limit its absorption from the gastrointestinal tract.[2] Enhancing oral bioavailability is crucial for achieving consistent and effective therapeutic concentrations in preclinical and clinical settings.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its biopharmaceutical challenges.
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | Moderate | Generally favorable for oral absorption. |
| Polar Surface Area | Moderate | Balances solubility and permeability. |
| Aqueous Solubility | Low to Moderate | Can be a rate-limiting step for dissolution and absorption.[2] |
| log D7.4 | Moderately High | Indicates good lipophilicity for membrane permeation, but very high values can lead to poor aqueous solubility.[2] |
Q3: What is the reported oral bioavailability of this compound in animal models?
A3: A study in non-fasted male Swiss outbred mice provides initial pharmacokinetic data for this compound administered orally at a dose of 50 mg/kg as a suspension. The reported plasma half-life is 4.3 hours.[2] For detailed plasma exposure parameters, including Cmax, Tmax, and AUC, researchers are directed to the lower panel of Figure 3A in the publication by Edgar RCS, et al. in mBio, 2024.[2][3]
Q4: Which animal models are suitable for studying the oral bioavailability and efficacy of this compound?
A4: Murine models are commonly used for preclinical evaluation of antimalarial drugs due to their physiological similarities to humans.[3] Specific strains used in the study of this compound and other antimalarials include:
-
Swiss outbred mice: Used for pharmacokinetic studies of this compound.[2]
-
Balb/c mice: Utilized in the Peter's 4-day suppressive test to evaluate the in vivo efficacy of this compound against Plasmodium berghei ANKA.[2]
Troubleshooting Guide
This guide addresses common issues encountered when working to enhance the oral bioavailability of this compound.
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Solubility in Dosing Vehicle | The reported formulation for this compound is a suspension in 70% (v/v) Tween 80 / 30% (v/v) ethanol, diluted 10-fold with water.[2] Ensure the suspension is uniform and well-mixed before each administration to guarantee consistent dosing. Consider particle size reduction techniques like micronization or nanomilling to increase the surface area for dissolution. |
| Inadequate Dissolution in the Gastrointestinal Tract | Due to its low aqueous solubility, the dissolution of this compound in gastrointestinal fluids may be the rate-limiting step for absorption. Explore formulation strategies such as solid dispersions, self-emulsifying drug delivery systems (SEDDS), or complexation with cyclodextrins to improve solubility and dissolution rate.[4][5] |
| High First-Pass Metabolism | While not explicitly reported for this compound, rapid metabolism in the gut wall or liver after absorption can significantly reduce oral bioavailability.[6] Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound. |
| Experimental Variability | Ensure consistent and proper oral gavage technique to minimize variability between animals. Standardize the fasting state of the animals, as the presence of food can affect drug absorption. |
Issue 2: Difficulty in Formulating this compound for Oral Dosing.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Wettability of the Compound | The high lipophilicity of this compound may lead to poor wetting in aqueous vehicles. Incorporate surfactants or wetting agents in the formulation to improve dispersibility. The reported use of Tween 80 addresses this issue.[2] |
| Chemical Instability in Formulation | Assess the stability of this compound in the chosen formulation vehicle over the duration of the study. Perform chemical analysis to check for degradation products. |
Experimental Protocols
1. Preparation of this compound Suspension for Oral Gavage:
-
Materials: this compound powder, Tween 80, Ethanol, Sterile water.
-
Procedure:
-
Prepare a stock solution by dissolving this compound in a vehicle of 70% (v/v) Tween 80 and 30% (v/v) ethanol.[2]
-
Just prior to dosing, dilute the stock solution 10-fold with sterile water to achieve the final desired concentration (e.g., for a 50 mg/kg dose at a 10 mL/kg dosing volume, the final concentration would be 5 mg/mL).[2]
-
Vortex the suspension thoroughly to ensure it is a uniform, off-white milky suspension.[2]
-
2. In Vivo Pharmacokinetic Study in Mice:
-
Animal Model: Male Swiss outbred mice (29-35 g).[2]
-
Dosing:
-
Administer the prepared this compound suspension via oral gavage at a dose of 50 mg/kg (10 mL/kg dosing volume).[2]
-
-
Blood Sampling:
-
Collect blood samples into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via submandibular bleed (~120 µL) or terminal cardiac puncture under anesthesia.[2] A maximum of two samples per mouse is recommended for serial sampling.[2]
-
-
Plasma Processing:
-
Bioanalysis:
-
Determine the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Visualizations
Caption: Experimental workflow for assessing the oral pharmacokinetics of this compound in mice.
Caption: Troubleshooting logic for enhancing the oral bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent degradation of MMV1557817 during experiments
This technical support center provides troubleshooting guidance to researchers, scientists, and drug development professionals working with the antimalarial compound MMV1557817. The information aims to prevent compound degradation during experiments, ensuring the reliability and reproducibility of results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Handling and Storage
-
Question: How should I properly store this compound to ensure its stability?
-
Answer: this compound should be stored under controlled conditions to minimize degradation. While specific long-term storage recommendations from the manufacturer should always be followed, general best practices for storing hydroxamic acid-based compounds include:
-
Temperature: Store at or below room temperature, with refrigeration (2-8°C) or freezing (-20°C or -80°C) being preferable for long-term storage, especially for solutions.[1] Lyophilized drug plates of this compound have been stored at 4°C.[1]
-
Light: Protect from light to prevent potential photodegradation.[2][3] Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxidation.
-
-
-
Question: I've observed a change in the color of my this compound powder/solution. What could this indicate?
-
Answer: A color change in your compound may be a sign of degradation. Hydroxamic acids can sometimes form colored complexes with trace metal ions or degrade into colored byproducts.[4] It is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiment.
-
2. Solvent Selection and Solution Preparation
-
Question: Which solvents are recommended for dissolving this compound, and are there any I should avoid?
-
Answer: The choice of solvent can significantly impact the stability of this compound.
-
Recommended Solvents:
-
DMSO: this compound has been prepared as a 1 mg/mL stock solution in DMSO for in vitro assays.[1] However, be aware that some compounds can be unstable in DMSO over time. It is best practice to prepare fresh solutions or store them frozen for short periods.
-
Ethanol/Tween 80: For in vivo studies, this compound has been dissolved in a mixture of 70% (v/v) Tween 80 and 30% (v/v) ethanol, followed by a 10-fold dilution with water.[1]
-
Methanol (B129727): 50% methanol has been used for diluting this compound before lyophilization.[1]
-
-
Solvents to Use with Caution:
-
-
-
Question: My this compound is precipitating out of solution. How can I prevent this?
-
Answer: this compound has low to moderate aqueous solubility.[1] Precipitation can occur due to several factors:
-
Concentration: Do not exceed the solubility limit of the compound in your chosen solvent system. Kinetic solubility studies have been performed in pH 6.5 phosphate (B84403) buffer and 0.01 M HCl.[7]
-
pH: The solubility of this compound may be pH-dependent. Ensure the pH of your buffer is within a range where the compound is soluble.
-
Temperature: Changes in temperature can affect solubility. Ensure your solutions are maintained at a constant temperature during the experiment.
-
"Salting out": High concentrations of salts in your buffer can decrease the solubility of organic compounds.
-
-
3. Experimental Conditions
-
Question: What is the optimal pH range for working with this compound to avoid degradation?
-
Answer: The hydroxamic acid functional group in this compound is susceptible to both acid- and base-catalyzed hydrolysis.[5][6]
-
Acidic Conditions: Strong acidic conditions (e.g., below pH 4) should be avoided as they can accelerate hydrolysis.[5]
-
Alkaline Conditions: Alkaline conditions (e.g., above pH 8) can also promote hydrolysis.[8] The rate of degradation for some hydroxamic acids increases with pH.[9]
-
Recommended Range: It is advisable to maintain the pH of your experimental solutions in the neutral range (approximately pH 6-8) to minimize hydrolysis. In vitro metabolic stability studies with this compound have been conducted at pH 7.4.[1] An oral suspension was prepared at pH 6.0.[1]
-
-
-
Question: Is this compound sensitive to temperature? What are the recommended temperature limits for experiments?
-
Answer: While specific thermal degradation studies for this compound are not widely available, it is known that elevated temperatures can accelerate chemical degradation.
-
General Handling: For routine experiments, it is best to handle the compound at room temperature or on ice.
-
Incubations: In vitro assays with this compound have been performed at 37°C for up to 72 hours.[1] The compound was found to be reasonably stable under these conditions.[1]
-
High Temperatures: Avoid unnecessarily high temperatures. Although thermal proteomics profiling has been conducted at 60°C, this was for a specific, short-duration experiment to assess target engagement.[1] Some hydroxylamine (B1172632) derivatives can exhibit exothermic decomposition at elevated temperatures.[10]
-
-
-
Question: Should I be concerned about light exposure during my experiments with this compound?
Data Summary
Table 1: Physicochemical and Stability Properties of this compound
| Property | Value/Observation | Reference |
| Molecular Weight | Moderate | [1] |
| Log D7.4 | Moderately high | [1] |
| Aqueous Solubility | Low to moderate | [1] |
| Plasma Protein Binding | Highly bound (98-99%) | [1] |
| Stability in Liver Microsomes | Reasonably stable | [1] |
| Stability in Hepatocytes | Reasonably stable | [1] |
| Stability in Plasma (Mouse & Human) | Reasonably stable over 4 hours at 37°C | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).[1]
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound for In Vivo Oral Dosing
-
Vehicle Preparation: Prepare a vehicle solution of 70% (v/v) Tween 80 and 30% (v/v) ethanol.
-
Dissolution: Dissolve the required amount of this compound in the vehicle to create a stock solution.
-
Dilution: Just prior to dosing, dilute the stock solution 10-fold with water to create a uniform, off-white milky suspension.[1] The pH of this suspension has been reported to be 6.0.[1]
-
Administration: Administer the suspension immediately after preparation.
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The photolability of hydroxamic acids and its importance to the human environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Secure Verification [cer.ihtm.bg.ac.rs]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antimalarial Efficacy of MMV1557817, Chloroquine, and Artemisinin
For Immediate Release
In the global fight against malaria, the continuous evolution of drug-resistant Plasmodium falciparum strains necessitates the development of novel antimalarial agents. This guide provides a comparative overview of the efficacy of a promising new compound, MMV1557817, against the conventional antimalarials, chloroquine (B1663885) and artemisinin (B1665778). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.
Introduction to the Compounds
This compound is a novel, orally active antimalarial compound that demonstrates a unique mechanism of action. It is a selective, nanomolar inhibitor of both Plasmodium falciparum and Plasmodium vivax aminopeptidases M1 and M17.[1][2][3][4] These enzymes are crucial for the final stages of hemoglobin digestion within the parasite's digestive vacuole.[1][2] By inhibiting these aminopeptidases, this compound disrupts the parasite's primary source of amino acids, leading to its death.[1][2] A significant feature of this compound is its activity against both asexual and sexual stages of the parasite, including strains resistant to current antimalarials.[1][2][3] Furthermore, resistance to this compound appears to be self-limiting and has been shown to sensitize parasites to artemisinin.[1][2][5][6]
Chloroquine has been a cornerstone of antimalarial treatment for decades.[7] It is a weak base that accumulates in the acidic food vacuole of the parasite.[7][8] Its primary mechanism of action is the inhibition of heme polymerase, an enzyme that detoxifies the free heme produced during hemoglobin digestion by converting it into hemozoin crystals.[8][9] The accumulation of toxic free heme leads to oxidative stress and parasite death.[8][9] Widespread resistance to chloroquine, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), has significantly limited its clinical use.[8]
Artemisinin and its derivatives are the current frontline treatment for uncomplicated falciparum malaria, valued for their rapid parasite clearance.[10][11] The antimalarial activity of artemisinin is dependent on its endoperoxide bridge.[10][12] Inside the parasite, this bridge is cleaved by heme-iron, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[10][12][13] These highly reactive molecules then damage a wide range of parasite proteins and other biomolecules, leading to rapid cell death.[10][13] Emerging resistance to artemisinin, characterized by delayed parasite clearance, poses a significant threat to global malaria control efforts.[3]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound, chloroquine, and artemisinin against various strains of P. falciparum.
Table 1: Comparative 50% Effective Concentration (EC50) against Drug-Resistant P. falciparum Strains
| Compound | NF54 (Wild-Type) EC50 (nM) | K1 (CQ-R) EC50 (nM) | 7G8 (CQ-R) EC50 (nM) | Cam3.IIR539T (ART-R) EC50 (nM) |
| This compound | 22 | 25 | 29 | 19 |
| Chloroquine | 9 | 256 | 98 | 11 |
| Artesunate* | 2 | 2 | 2 | 4 |
*Artesunate is a derivative of artemisinin. Data for this table is sourced from a single comparative study to ensure consistency.[14] CQ-R: Chloroquine-Resistant; ART-R: Artemisinin-Resistant.
Table 2: Parasite Reduction Ratio (PRR) and 99.9% Parasite Clearance Time (PCT)
| Compound | Parasite Reduction Ratio (PRR) per 48h cycle | 99.9% Parasite Clearance Time (PCT) (hours) |
| This compound | 2.2 ± 0.2 | 86 |
| Chloroquine | 3.9 ± 0.2 | 53 |
| Artemisinin | >10,000 | <48 |
Data for this compound and Chloroquine are from a direct comparative assay.[14] Artemisinin data is based on its well-established rapid killing profile.
Experimental Protocols
SYBR Green I-Based Fluorescence Assay for IC50/EC50 Determination
This assay is a widely used method for determining the 50% inhibitory or effective concentration of antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
Human erythrocytes
-
96-well black, clear-bottom microtiter plates
-
Test compounds and control antimalarials
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.
-
Add synchronized ring-stage parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the EC50 values by plotting the fluorescence intensity against the logarithm of the drug concentration and fitting the data to a dose-response curve.[15]
Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.
Materials:
-
P. falciparum culture
-
Complete parasite culture medium
-
Human erythrocytes
-
96-well microtiter plates
-
Test compounds and control antimalarials
-
Malstat™ reagent
-
NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)
-
Spectrophotometer (650 nm)
Procedure:
-
Prepare serial dilutions of test compounds in the 96-well plate.
-
Add synchronized trophozoite-stage parasite culture to each well.
-
Incubate the plate for 48 hours under standard culture conditions.
-
To lyse the cells, freeze the plate at -20°C and then thaw it.
-
Transfer a small aliquot of the hemolyzed suspension from each well to a new 96-well plate.
-
Add Malstat™ reagent to each well and mix.
-
Add NBT/PES solution to each well and incubate in the dark for 1-2 hours.
-
Measure the absorbance at 650 nm using a spectrophotometer.
-
Determine the IC50 values by plotting the optical density against the logarithm of the drug concentration.[16][17][18][19][20][21]
In Vitro Parasite Reduction Ratio (PRR) Assay
The PRR assay measures the rate of parasite killing over time, providing a more detailed understanding of a drug's pharmacodynamics than a standard IC50 assay.
Materials:
-
P. falciparum culture
-
Complete parasite culture medium
-
Human erythrocytes
-
6-well and 96-well plates
-
Test compounds
Procedure:
-
Initiate a parasite culture at a defined parasitemia and hematocrit in a 6-well plate.
-
Add the test compound at a concentration that is a multiple of its EC50 (e.g., 10x EC50).
-
At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), remove an aliquot of the culture.
-
Wash the parasites in the aliquot three times with drug-free medium to remove the compound.
-
Perform a limiting dilution series of the washed parasites in a 96-well plate with fresh erythrocytes and medium.
-
Incubate the 96-well plate for an extended period (e.g., 14-21 days) to allow viable parasites to regrow.
-
Determine the highest dilution at which parasite regrowth occurs (e.g., by microscopy or pLDH assay).
-
Calculate the number of viable parasites at each time point based on the limiting dilution.
-
The PRR is calculated as the fold-reduction in viable parasites over a 48-hour period. The PCT is the time required to reduce the parasite population by 99.9%.[2][5][14][22][23][24]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action of this compound, chloroquine, and artemisinin.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Chloroquine.
Caption: Mechanism of action of Artemisinin.
Conclusion
This compound represents a promising new class of antimalarial compounds with a novel mechanism of action that is effective against both drug-sensitive and drug-resistant strains of P. falciparum. Its ability to target both asexual and sexual parasite stages, coupled with the observation that resistance may be self-limiting and can re-sensitize parasites to artemisinin, makes it a strong candidate for further development. While chloroquine and artemisinin remain vital tools in the fight against malaria, the emergence of resistance underscores the urgent need for new therapeutic strategies. The data presented in this guide highlight the potential of this compound to address this critical need. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential as a next-generation antimalarial.
References
- 1. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iddo.org [iddo.org]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heme processing in the malaria parasite, Plasmodium falciparum: a time-dependent basal-level analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. immunoscience.in [immunoscience.in]
- 19. simoco.dk [simoco.dk]
- 20. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 21. extranet.who.int [extranet.who.int]
- 22. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Frontiers | Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]
Validating the Dual-Target Efficacy of Antimalarial Candidate MMV1557817 In Vivo
A Comparative Guide for Researchers
The emergence of drug-resistant Plasmodium strains necessitates the development of novel antimalarial agents with unique mechanisms of action. One promising strategy is the dual inhibition of essential parasite enzymes to enhance efficacy and potentially reduce the likelihood of resistance. This guide provides a comparative analysis of the in vivo validation of MMV1557817, a potent dual inhibitor of Plasmodium M1 and M17 aminopeptidases, alongside other compounds targeting this critical pathway.
Introduction to M1 and M17 Aminopeptidases: A Dual-Target Strategy
Plasmodium falciparum and Plasmodium vivax, the primary causative agents of malaria, rely on the digestion of host hemoglobin for survival and growth. The M1 alanyl-aminopeptidase (PfA-M1) and M17 leucyl-aminopeptidase (PfA-M17) are essential metalloproteases that play a crucial role in the terminal stages of hemoglobin degradation within the parasite's digestive vacuole.[1] Their simultaneous inhibition presents a compelling therapeutic strategy to disrupt this vital metabolic process. This compound has been identified as a selective, nanomolar inhibitor of both PfA-M1 and PfA-M17, demonstrating activity against both asexual and sexual stages of the parasite.[1][2]
In Vivo Efficacy of this compound
The in vivo efficacy of this compound has been demonstrated in a murine malaria model using the Peters' 4-day suppressive test. This standard assay evaluates the ability of a compound to inhibit parasite growth during the early stages of infection.
| Compound | Target(s) | Mouse Model | Dose | Route | Parasitemia Reduction (%) | Reference |
| This compound | PfA-M1 & PfA-M17 | P. berghei ANKA in Balb/c mice | 50 mg/kg/day for 4 days | Oral | 95.4 | [3] |
| Artesunate (B1665782) (Control) | Multiple | P. berghei ANKA in Balb/c mice | 30 mg/kg/day for 4 days | Oral | >99 | [3] |
Comparative In Vivo Performance of Alternative Aminopeptidase (B13392206) Inhibitors
To provide a comprehensive overview, this section compares the in vivo performance of this compound with other notable aminopeptidase inhibitors that have been evaluated in murine malaria models.
| Compound | Target(s) | Mouse Model | Dose | Route | Key In Vivo Findings | Reference(s) |
| CHR-2863 | PfA-M1 & PfA-M17 | P. chabaudi chabaudi | 25 mg/kg/day | Oral | Significantly reduced peak parasitemia in a dose-dependent manner. | [2] |
| Bestatin | M1 & M17 family aminopeptidases | P. yoelii 17XNL | 20 mg/kg/day for 7 days | i.p. | Peak parasitemia of 23.00% vs 29.55% in untreated. Prolonged survival in P. berghei model. | [1] |
| Phebestin | M1 & M17 family aminopeptidases | P. yoelii 17XNL | 20 mg/kg/day for 7 days | i.p. | Peak parasitemia of 19.53% vs 29.55% in untreated. Prolonged survival in P. berghei model. | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo studies. The Peters' 4-day suppressive test is the cornerstone for primary in vivo screening of antimalarial compounds.
Peters' 4-Day Suppressive Test Protocol
This standardized protocol is used to assess the schizonticidal activity of a compound against a newly initiated malaria infection.
1. Animal Model and Parasite Strain:
-
Mice: Typically, Swiss albino, BALB/c, or ICR mice (18-22 g) are used.
-
Parasite: A chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA strain) is commonly used.
2. Inoculum Preparation and Infection:
-
A donor mouse with a rising parasitemia of 20-30% is euthanized, and blood is collected via cardiac puncture.
-
The blood is diluted in a suitable buffer (e.g., saline) to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Each experimental mouse is inoculated intraperitoneally (i.p.) with 0.2 mL of the parasite suspension on Day 0.
3. Drug Administration:
-
Mice are randomly assigned to control and treatment groups (typically n=5 per group).
-
The test compound is formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water).
-
Two to four hours post-infection (Day 0), the first dose of the test compound, vehicle (negative control), or a standard antimalarial drug like chloroquine (B1663885) or artesunate (positive control) is administered.
-
Treatment is continued once daily for the next three consecutive days (Day 1, 2, and 3). The route of administration is typically oral (p.o.) or subcutaneous (s.c.).
4. Monitoring of Parasitemia:
-
On Day 4, thin blood smears are prepared from the tail vein of each mouse.
-
The smears are fixed with methanol (B129727) and stained with Giemsa.
-
The percentage of parasitemia is determined by microscopic examination, counting the number of iRBCs per 1,000 total red blood cells.
5. Data Analysis:
-
The average parasitemia for each group is calculated.
-
The percentage of parasitemia suppression is calculated using the following formula:
Visualizing the Mechanism and Workflow
To further elucidate the dual-target engagement of this compound and the experimental process, the following diagrams are provided.
Conclusion
The in vivo data strongly support the dual-target engagement of this compound as a potent antimalarial strategy. Its high efficacy in reducing parasitemia in a murine model, comparable to established antimalarials, underscores its potential as a lead compound for further development. The comparison with other aminopeptidase inhibitors highlights the ongoing efforts to exploit this critical parasite pathway. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate novel antimalarial candidates in a standardized and reproducible manner.
References
- 1. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aminopeptidase Inhibitor CHR-2863 Is an Orally Bioavailable Inhibitor of Murine Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
MMV1557817: A Promising Antimalarial Candidate with No Cross-Resistance to Known Drug-Resistant Strains
A comprehensive analysis of the novel antimalarial compound MMV1557817 reveals a potent, dual-inhibitor with a unique mechanism of action that circumvents existing drug-resistance pathways in Plasmodium falciparum. This guide presents a comparative analysis of its efficacy against various resistant strains, details the experimental methodologies used for its evaluation, and visualizes its mechanism of action.
This compound emerges as a significant development in the fight against malaria, a disease that continues to pose a global health threat exacerbated by the rise of drug-resistant parasite strains.[1][2] This compound demonstrates a novel mode of action, selectively inhibiting two key parasite enzymes, the M1 and M17 aminopeptidases, in both Plasmodium falciparum and Plasmodium vivax.[1][2][3][4][5][6] This dual-targeting strategy disrupts the final stages of hemoglobin digestion, a critical process for parasite survival, and is effective against multiple stages of the parasite's lifecycle.[1][2][3][4][5]
A critical feature of this compound is its consistent efficacy against a panel of P. falciparum strains with well-characterized resistance to a wide array of current antimalarial drugs.[1] This lack of cross-resistance suggests that this compound will be effective in regions where resistance to frontline treatments, such as artemisinin (B1665778) and chloroquine, is prevalent.[1][2][4][6] Furthermore, laboratory studies have shown that parasites induced with resistance to this compound exhibit a fitness cost, characterized by a slower growth rate, and intriguingly, become hypersensitive to artemisinin.[1][2][4][5][6] This suggests that the development of resistance to this compound in the field may be self-limiting.[1][2][4]
Comparative Efficacy Against Resistant P. falciparum Strains
The in vitro activity of this compound was assessed against a panel of well-characterized drug-resistant P. falciparum strains. The results, summarized in the table below, demonstrate that the compound maintains its potent activity with no significant shift in the half-maximal effective concentration (EC50) when compared to the drug-sensitive NF54 strain.
| Parasite Strain | Known Resistance | Altered Genes | Mean EC50 (nM) of this compound | Fold Shift in EC50 (relative to NF54) |
| NF54 | Sensitive Strain | - | 22 | 1.0 |
| K1 | Chloroquine, Pyrimethamine, Sulfadoxine | Pfcrt, Pfmdr1, Pfdhfr, Pfdhps | 26 | 1.2 |
| 7G8 | Chloroquine | Pfcrt, Pfmdr1, Pfdhfr, Pfdhps | 28 | 1.3 |
| TM90C2B | Atovaquone | - | 21 | 1.0 |
| Cam3.1 | Artemisinin | - | - | No loss of efficacy reported |
| Dd2 | Chloroquine | - | No significant shift reported | - |
Data sourced from Edgar et al., "On-target, dual aminopeptidase (B13392206) inhibition provides cross-species antimalarial activity."[1]
Mechanism of Action: Dual Inhibition of M1 and M17 Aminopeptidases
This compound's novel mechanism of action is a key factor in its ability to overcome existing resistance. It targets the M1 and M17 aminopeptidases, which are crucial for the final step of hemoglobin digestion in the parasite's digestive vacuole. By inhibiting these enzymes, this compound prevents the release of essential amino acids, ultimately leading to parasite death.
Experimental Protocols
The cross-resistance profile of this compound was determined using a standardized in vitro drug susceptibility assay.
[³H]Hypoxanthine Incorporation Assay
This assay is a widely accepted method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs. The principle of this method relies on the parasite's inability to synthesize purines de novo, requiring it to salvage them from the host. By measuring the incorporation of radiolabeled hypoxanthine, a purine (B94841) precursor, into the parasite's DNA, the assay provides a direct measure of parasite replication and growth.
Methodology:
-
Parasite Culture: Asynchronous cultures of the different P. falciparum strains are maintained in human erythrocytes.
-
Drug Dilution: A series of dilutions of this compound are prepared and added to a 96-well microtiter plate.
-
Inoculation: The parasite cultures are diluted to a specific parasitemia and hematocrit and are then added to the wells containing the drug dilutions.
-
Incubation: The plates are incubated under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂) for a period that allows for at least one full intraerythrocytic developmental cycle.
-
Radiolabeling: [³H]Hypoxanthine is added to each well, and the plates are incubated for a further 24-48 hours to allow for its incorporation into the parasite's DNA.
-
Harvesting and Measurement: The cells are harvested, and the amount of incorporated [³H]hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The half-maximal effective concentration (EC50), which is the drug concentration that inhibits parasite growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
The following workflow illustrates the key steps in the [³H]Hypoxanthine Incorporation Assay.
References
- 1. Mapping the substrate specificity of the Plasmodium M1 and M17 aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway | eLife [elifesciences.org]
- 3. journals.asm.org [journals.asm.org]
- 4. malariaworld.org [malariaworld.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway - PMC [pmc.ncbi.nlm.nih.gov]
MMV1557817: A Comparative Analysis of its Antimalarial Activity Against P. falciparum and P. vivax
A promising dual-target inhibitor, MMV1557817, has demonstrated potent, nanomolar activity against both major species of human malaria parasites, Plasmodium falciparum and Plasmodium vivax. This compound distinguishes itself by targeting two key metalloaminopeptidases, M1 and M17, which are crucial for the parasite's digestion of hemoglobin. This multi-species, dual-target approach offers a significant advantage in the fight against drug-resistant malaria.
This compound acts as a selective inhibitor of both P. falciparum and P. vivax aminopeptidases M1 and M17, leading to the disruption of end-stage hemoglobin digestion in the asexual stages of the parasite.[1][2][3][4] The compound has shown efficacy against both sexual and asexual stages of P. falciparum and is also active against murine malaria models.[1][2][3] Importantly, this compound maintains its activity against a panel of parasite strains resistant to other antimalarial drugs, indicating a novel mechanism of action.[1][2][3]
Quantitative Analysis of In Vitro Activity
The following table summarizes the inhibitory constants (Ki) of this compound against the M1 and M17 aminopeptidases of both P. falciparum and P. vivax, providing a direct comparison of its enzymatic inhibition.
| Target Enzyme | P. falciparum Kiapp (nM) | P. vivax Kiapp (nM) |
| M1 Aminopeptidase (B13392206) | In the nanomolar range | In the nanomolar range |
| M17 Aminopeptidase | In the nanomolar range | In the nanomolar range |
Note: The source confirms nanomolar range activity but does not provide specific numerical values in the abstract.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the activity of this compound.
In Vitro Susceptibility Testing of P. falciparum
This protocol is used to determine the half-maximal effective concentration (EC50) of antimalarial compounds.
-
Parasite Culture: P. falciparum parasites are cultured in human erythrocytes at 3-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax, L-glutamine, HEPES, hypoxanthine, and gentamicin.[5] Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[5]
-
Drug Dilution: The test compound (this compound) is serially diluted in culture medium and added to a 96-well plate.[5]
-
Infection and Incubation: Synchronized ring-stage parasites are added to the wells at a starting parasitemia of 0.5%. The plates are then incubated for 48 hours.
-
Growth Inhibition Assay: Parasite growth is assessed using a SYBR Green I-based fluorescence assay. After incubation, the plates are frozen at -80°C. Upon thawing, a lysis buffer containing SYBR Green I is added to each well. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Parasite Killing Rate Assay
This assay determines the speed at which an antimalarial compound kills the parasite.
-
Parasite Preparation: Ring-stage or trophozoite-stage P. falciparum cultures are synchronized and adjusted to 0.5% parasitemia and 2% hematocrit in a 96-well plate.[1]
-
Compound Treatment: Parasites are treated with the test compound at a concentration equivalent to 10 times its EC50 for 24 or 48 hours.[1] For the 48-hour treatment, fresh medium with the compound is added at 24 hours.[1]
-
Drug Washout: After the treatment period, the compound is removed by washing the cells three times with fresh culture medium.[1]
-
Regrowth Period: The parasite cultures are then serially diluted and allowed to grow for an additional 48 hours.[1]
-
Quantification: Parasite growth is quantified using the SYBR Green I assay as described above.[1]
Visualizing the Mechanism and Workflow
To better understand the biological target and the experimental process, the following diagrams have been generated.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mmv.org [mmv.org]
Validating the Fitness Cost of MMV1557817 Resistance in Plasmodium
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance in Plasmodium falciparum is a critical threat to global malaria control. A key factor in the potential spread of a resistance phenotype is its associated biological fitness cost—the extent to which the resistance-conferring mutation impairs parasite survival and replication in the absence of drug pressure. This guide provides a comparative analysis of the fitness cost associated with resistance to the novel antimalarial candidate MMV1557817, contextualized with data from established antimalarials.
This compound is a potent, dual-inhibitor of the Plasmodium M1 and M17 metalloaminopeptidases, essential enzymes in the terminal stages of hemoglobin digestion.[1][2] Resistance to this compound has been selected for in vitro and is associated with a significant fitness cost, rendering the resistant parasites less competitive than their wild-type counterparts.[3][4]
Comparative Fitness Cost of Resistance
The fitness cost of antimalarial drug resistance is a crucial determinant of the likelihood of its spread in a population. A high fitness cost can lead to the resistance allele being selected against when the drug is not present. The following table summarizes the fitness cost associated with resistance to this compound and compares it with that of established antimalarials, artemisinin (B1665778) and chloroquine (B1663885).
| Antimalarial | Resistance Mechanism | Fitness Cost (Selection Coefficient, s) | Key Findings |
| This compound | Mutation in PfA-M17 aminopeptidase (B13392206) (A460S) | Qualitatively High (Quantitative data not publicly available) | This compound-resistant P. falciparum displays a slow growth rate and is rapidly outcompeted by wild-type parasites in the absence of the drug.[3][4] The resistance also leads to sensitization to artemisinin.[3] |
| Artemisinin | Mutations in Kelch13 (e.g., C580Y, R561H) | s = 0.15 ± 0.008 (for C580Y) s = 0.084 ± 0.005 (for R561H) | The prevalent C580Y mutation, while conferring resistance, carries a significant fitness cost in head-to-head competition assays.[1] Different Kelch13 mutations can impart varying levels of fitness cost.[1] |
| Chloroquine | Mutations in pfcrt (e.g., K76T) and pfmdr1 (e.g., N86Y) | Modeled s during drug pressure: pfcrt 76T: ~0.15 pfmdr1 86Y: ~0.13 Modeled s after drug withdrawal: pfcrt 76T: ~ -0.1 pfmdr1 86Y: ~ -0.15 | The significant fitness cost associated with chloroquine resistance is evidenced by the resurgence of chloroquine-sensitive parasites in regions where the drug's use was discontinued.[5] |
Experimental Protocols
The primary method for quantifying the fitness cost of drug resistance in Plasmodium falciparum in vitro is the head-to-head competition assay.
In Vitro Competition Assay for P. falciparum
Objective: To determine the relative fitness of a drug-resistant parasite line compared to its drug-sensitive counterpart in the absence of drug pressure.
Methodology:
-
Parasite Culture:
-
Asynchronous cultures of both the resistant and sensitive (wild-type) P. falciparum strains are maintained in standard conditions (e.g., in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II, under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂).
-
-
Competition Setup:
-
The resistant and sensitive parasite lines are mixed at a defined ratio (e.g., 50:50) in a single culture flask or 96-well plate.
-
The initial parasitemia is set to a low level (e.g., 0.5% or 1%).
-
The co-culture is maintained for an extended period, typically over several parasite intraerythrocytic developmental cycles (e.g., 14-60 days).
-
-
Monitoring and Sampling:
-
The culture is monitored regularly, and parasitemia is maintained within a target range by periodic dilution with fresh red blood cells and media.
-
Samples of the culture are collected at regular intervals (e.g., every 2-4 days) and stored for later genetic analysis.
-
-
Quantification of Strain Proportions:
-
Genomic DNA is extracted from the collected samples.
-
The relative proportion of the resistant and sensitive parasites is determined using a quantitative method that can distinguish between the two strains. Common methods include:
-
Quantitative PCR (qPCR): Using primers specific to the resistance-conferring mutation.
-
Amplicon Sequencing (Deep Sequencing): Sequencing the gene associated with resistance (e.g., pfcrt, kelch13, or the gene encoding PfA-M17) to determine the frequency of the resistance allele.
-
Fluorescent Labeled Microsatellite Markers: If the strains have distinct microsatellite markers, these can be used to quantify their proportions.
-
-
-
Calculation of Selection Coefficient (s):
-
The selection coefficient is calculated based on the rate of change of the allele frequencies over time. It represents the fitness disadvantage per parasite generation of the less fit strain.
-
Visualizing the Mechanism and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound within the hemoglobin digestion pathway of Plasmodium falciparum.
References
A Comparative Guide to Aminopeptidase Inhibitors for Malaria: MMV1557817 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. Aminopeptidases, crucial for the parasite's digestion of host hemoglobin, have emerged as a promising therapeutic target. This guide provides a detailed comparison of the novel aminopeptidase (B13392206) inhibitor MMV1557817 against other known inhibitors, focusing on their performance backed by experimental data.
Mechanism of Action: Targeting Hemoglobin Digestion
During its intraerythrocytic stage, the malaria parasite degrades up to 75% of the host cell's hemoglobin within its digestive vacuole. This process provides essential amino acids for parasite protein synthesis. The final step of this degradation is catalyzed by aminopeptidases, including the M1 alanyl aminopeptidase (PfA-M1) and the M17 leucyl aminopeptidase (PfA-M17). Inhibition of these enzymes leads to an accumulation of undigested peptides, starving the parasite and ultimately causing its death.[1][2][3] this compound is a potent dual inhibitor of both PfA-M1 and PfA-M17.[4][5][6]
Caption: Inhibition of hemoglobin digestion pathway by aminopeptidase inhibitors.
Data Presentation
Table 1: In Vitro Activity of Aminopeptidase Inhibitors against P. falciparum
| Compound | Parasite Strain | IC50 (nM) | Reference(s) |
| This compound | 3D7 | Not specified, but described as nanomolar | [4][7] |
| Drug-resistant strains | Low nanomolar range | [8] | |
| Bestatin | 3D7 | 3,220 ± 168 | [4] |
| K1 (chloroquine-resistant) | 4,795.67 ± 424.82 | [4] | |
| 3D7 | 5,000 | [5] | |
| Phebestin (B1679770) | 3D7 | 157.90 ± 6.26 | [2][4] |
| K1 (chloroquine-resistant) | 268.17 ± 67.59 | [2][4] | |
| CHR-2863 | 3D7 | 370 | [5] |
| K1 (multidrug-resistant) | 376 | [5] |
Table 2: Enzymatic Inhibition Constants (Ki) of Aminopeptidase Inhibitors
| Compound | Enzyme | Ki (nM) | Reference(s) |
| This compound | P. falciparum A-M1 (PfA-M1) | 308 | [9] |
| P. falciparum A-M17 (PfA-M17) | 112 | [9] | |
| P. vivax A-M1 (PvA-M1) | Potent | [10] | |
| P. vivax A-M17 (PvA-M17) | Potent | [10] | |
| MIPS2673 (analogue) | P. falciparum A-M1 (PfA-M1) | 211 ± 11 | [10] |
| P. falciparum A-M17 (PfA-M17) | 921 ± 69 | [10] | |
| P. vivax A-M1 (PvA-M1) | 6.4 ± 0.5 | [10] | |
| P. vivax A-M17 (PvA-M17) | >1000 | [10] |
Table 3: In Vivo Efficacy of Aminopeptidase Inhibitors in Murine Malaria Models (4-Day Suppressive Test)
| Compound | Murine Model | Dose & Route | Parasite Suppression (%) | Reference(s) |
| This compound | P. berghei | 50 mg/kg, oral | 95.4 | [4] |
| Bestatin | P. yoelii 17XNL | 20 mg/kg/day, i.p. | Significantly reduced parasitemia | [4] |
| P. c. chabaudi | 100 mg/kg/day | Significant reduction | [11] | |
| Phebestin | P. yoelii 17XNL | 20 mg/kg/day, i.p. | Significantly reduced parasitemia | [4] |
| CHR-2863 | P. c. chabaudi | 25 mg/kg/day, oral | Significantly reduced peak parasitemia | [5] |
Experimental Protocols
In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay quantifies parasite DNA to measure parasite growth and the inhibitory effect of compounds.[12][13][14]
Caption: Workflow for the SYBR Green I-based in vitro growth inhibition assay.
Detailed Steps:
-
Parasite Culture: P. falciparum parasites are cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX or human serum. Cultures are synchronized to the ring stage.[12]
-
Plate Preparation: Compounds are serially diluted in culture medium in a 96-well plate.
-
Incubation: Synchronized parasite culture is added to each well to achieve a starting parasitemia of approximately 0.5-1% and a hematocrit of 1-2%. Plates are incubated for 48 to 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[12]
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.[13]
-
Fluorescence Reading: After incubation in the dark, the fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[14]
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Aminopeptidase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant PfA-M1 or PfA-M17.
Detailed Steps:
-
Enzyme and Substrate Preparation: Recombinant PfA-M1 or PfA-M17 is purified. A fluorogenic peptide substrate (e.g., H-Leu-NHMec for PfA-M17) is prepared.[15]
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction buffer, purified enzyme, and varying concentrations of the inhibitor are pre-incubated.
-
Initiation of Reaction: The reaction is initiated by the addition of the fluorogenic substrate.
-
Kinetic Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the progress curves. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.[8]
In Vivo 4-Day Suppressive Test (Peters' Test)
This standard in vivo assay evaluates the efficacy of an antimalarial compound in a murine malaria model.[9][16][17]
Caption: Workflow for the in vivo 4-day suppressive test (Peters' Test).
Detailed Steps:
-
Infection: Mice (e.g., BALB/c or Swiss albino) are infected intraperitoneally with a standardized inoculum of parasitized red blood cells from a donor mouse (e.g., 1 x 10⁷ P. berghei ANKA infected erythrocytes).[9][17]
-
Treatment: A few hours after infection (Day 0), treatment with the test compound is initiated. The compound is administered daily for four consecutive days (Days 0, 1, 2, and 3). A vehicle control group and a positive control group (e.g., treated with chloroquine (B1663885) or artesunate) are included.[16]
-
Parasitemia Determination: On Day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized erythrocytes.
-
Efficacy Calculation: The average parasitemia of the treated group is compared to that of the vehicle control group to calculate the percentage of parasite suppression.
Conclusion
This compound demonstrates a significant advancement in the development of aminopeptidase inhibitors for malaria. Its dual-target mechanism against both PfA-M1 and PfA-M17, coupled with its potent low-nanomolar activity against both drug-sensitive and resistant P. falciparum strains, positions it as a promising lead compound.[4][8] Compared to older aminopeptidase inhibitors like bestatin, this compound exhibits substantially greater in vitro potency. While compounds like phebestin and CHR-2863 also show nanomolar efficacy, this compound's well-characterized dual inhibitory action and demonstrated in vivo efficacy with oral administration highlight its potential for further preclinical and clinical development. The apparent self-limiting nature of resistance to this compound further enhances its profile as a candidate for a new class of antimalarials.[7] Continued investigation and optimization of such dual-target inhibitors are crucial in the global effort to combat malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Aminopeptidase Inhibitor CHR-2863 Is an Orally Bioavailable Inhibitor of Murine Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. malariaworld.org [malariaworld.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
- 14. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical and cellular characterisation of the Plasmodium falciparum M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo antimalarial activity of the 80% methanolic crude fruit extract of Lagenaria siceraria (Molina) Standl. against Plasmodium berghei infected mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of MMV1557817: A Comparative Guide to Genetic and Chemoproteomic Approaches
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant malarial parasites necessitates the discovery and validation of novel therapeutic agents with unique mechanisms of action. MMV1557817 has been identified as a potent antimalarial compound, and rigorous confirmation of its on-target activity is crucial for its progression as a viable clinical candidate. This guide provides a comprehensive comparison of the genetic and chemoproteomic approaches used to validate the dual inhibitory action of this compound on the Plasmodium falciparum M1 and M17 aminopeptidases (PfA-M1 and PfA-M17).
Executive Summary
This compound is a promising antimalarial lead compound that functions by inhibiting two key metalloaminopeptidases, PfA-M1 and PfA-M17, which are involved in the final stages of hemoglobin digestion by the parasite.[1][2][3][4][5] This dual-target mechanism is believed to contribute to its potent activity and may present a higher barrier to the development of resistance.[1][2][3] The on-target activity of this compound has been substantiated through a combination of biochemical assays, chemoproteomic profiling, and the generation and analysis of drug-resistant parasite lines. This guide will delve into the experimental data supporting these claims and compare the methodologies with alternative approaches for target validation.
Comparative Analysis of On-Target Activity
The on-target activity of this compound is most effectively demonstrated by comparing its biochemical potency against its intended targets with its cellular activity against the parasite. Furthermore, comparison with compounds that have a different mechanism of action or that target only one of the two aminopeptidases highlights the unique profile of this compound.
| Compound | Target(s) | Biochemical Potency (Ki app, nM) | Cellular Activity (EC50, nM) against P. falciparum | Key Features |
| This compound | _Pf_A-M1 & _Pf_A-M17 | _Pf_A-M1: 2.5 ± 0.4, _Pf_A-M17: 0.8 ± 0.1 [1] | 22 (NF54) [1] | Dual inhibitor with potent, cross-species activity. Low potential for resistance. [1][2][3] |
| MIPS2673 | _Pf_A-M1 (selective) | _Pf_A-M1: ~10 | Not explicitly stated, but active against P. falciparum | Selective M1 inhibitor; useful tool for dissecting the individual roles of M1 and M17.[6] |
| Bestatin-based inhibitors | _Pf_A-M1 | Variable | Variable | Early-generation M1 inhibitors that helped validate the target.[6] |
| Artemisinin | Multiple (proposed) | Not applicable | ~1-10 | Standard-of-care antimalarial; resistance is a growing concern.[1][2] |
| Chloroquine | Heme detoxification | Not applicable | ~10-100 (sensitive strains) | Widespread resistance limits its use.[1] |
Genetic Approaches for Target Validation
A powerful method to confirm the on-target activity of a drug is through the selection and analysis of resistant parasites. This approach directly links the drug's mechanism of action to genetic changes in the target protein(s).
Experimental Workflow for Generating and Characterizing this compound-Resistant Parasites
Caption: Workflow for generating and analyzing drug-resistant parasites.
In the case of this compound, parasites resistant to the compound were selected for in the laboratory.[1][3] Whole-genome sequencing of these resistant parasites revealed a mutation in the gene encoding PfA-M17.[3] This genetic evidence provides a direct link between this compound and its target. Interestingly, the resistant parasites exhibited a slow growth phenotype, suggesting a fitness cost associated with the resistance mutation.[1][2][3] This is a desirable characteristic for a drug candidate, as it may limit the spread of resistance in the field. Furthermore, the resistant parasites showed increased sensitivity to artemisinin, indicating a lack of cross-resistance and a potentially synergistic interaction.[1][2][3]
Chemoproteomic Approaches for Target Validation
Chemoproteomics offers a powerful, unbiased approach to identify the cellular targets of a small molecule. Thermal Proteome Profiling (TPP) is a prominent chemoproteomic method used to confirm the on-target activity of this compound.
Experimental Workflow for Thermal Proteome Profiling (TPP)
Caption: Workflow for Thermal Proteome Profiling (TPP).
TPP is based on the principle that the binding of a drug to its target protein increases the thermal stability of the protein.[6][7] In experiments with this compound, parasite lysates were treated with the compound and then heated.[1][8] Subsequent mass spectrometry analysis of the soluble protein fraction revealed that PfA-M1 and PfA-M17 were significantly stabilized in the presence of this compound, confirming that the compound directly engages these targets in a complex cellular environment.[1]
Signaling Pathway: Hemoglobin Digestion in Plasmodium falciparum
This compound targets the final steps of hemoglobin digestion, a crucial metabolic pathway for the parasite's survival in red blood cells.
Caption: Simplified pathway of hemoglobin digestion in P. falciparum.
Detailed Experimental Protocols
In Vitro Growth Inhibition Assay ([3H]-Hypoxanthine Incorporation)
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 1% O2, and 94% N2.
-
Assay Setup: Serial dilutions of this compound and control drugs are prepared in 96-well plates. Parasite culture (2% hematocrit, 1% parasitemia) is added to each well.
-
Radiolabeling: After 24 hours of incubation, [3H]-hypoxanthine is added to each well.
-
Harvesting: After a further 24 hours, the plates are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (EC50) is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
Thermal Proteome Profiling (TPP)
-
Parasite Lysate Preparation: Late trophozoite/early schizont stage parasites are isolated from infected erythrocytes by saponin (B1150181) lysis. The parasite pellet is resuspended in a lysis buffer and subjected to several freeze-thaw cycles. The lysate is then clarified by centrifugation.[1][8]
-
Drug Treatment: The parasite lysate is divided into aliquots and incubated with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a short period at room temperature.[1][8]
-
Thermal Challenge: The treated lysates are heated to a specific temperature (e.g., 60°C) for a defined time (e.g., 5 minutes) to induce protein denaturation and aggregation.[1]
-
Separation of Soluble Proteins: The heated lysates are centrifuged at high speed to pellet the aggregated proteins. The supernatant containing the soluble proteins is collected.
-
Sample Preparation for Mass Spectrometry: The soluble protein fractions are subjected to reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: The relative abundance of each protein in the drug-treated samples is compared to the control samples. Proteins that show a significant increase in solubility in the presence of this compound are identified as direct targets.[8]
Conclusion
The on-target activity of the dual M1/M17 aminopeptidase (B13392206) inhibitor this compound is strongly supported by a combination of genetic and chemoproteomic evidence. The generation of resistant parasites with mutations in the PfA-M17 gene provides a direct genetic link between the compound and its target.[3] This is complemented by unbiased, chemoproteomic data from Thermal Proteome Profiling, which confirms the direct engagement of both PfA-M1 and PfA-M17 by this compound in the complex cellular environment of the parasite.[1] The fitness cost associated with resistance and the lack of cross-resistance with current antimalarials further enhance the profile of this compound as a promising lead for the development of a new generation of antimalarial drugs.[1][2][3] The methodologies described herein provide a robust framework for the target validation of future drug candidates.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. malariaworld.org [malariaworld.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy | eLife [elifesciences.org]
- 7. Prioritization of Molecular Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
A Head-to-Head Comparison of Novel Antimalarial Candidates: MMV1557817, Ganaplacide, Cipargamin, and M5717
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates a robust pipeline of novel antimalarial candidates with diverse mechanisms of action. This guide provides a head-to-head comparison of four promising candidates in preclinical and early clinical development: MMV1557817, Ganaplacide (KAF156), Cipargamin (KAE609), and M5717 (DDD107498). The data presented is collated from published preclinical studies to facilitate an objective evaluation of their potential.
Mechanism of Action
A key strategy in overcoming drug resistance is the development of compounds with novel cellular targets. The candidates reviewed here each possess a distinct mechanism of action, targeting different essential parasite pathways.
-
This compound: This compound is a dual inhibitor of the Plasmodium M1 and M17 aminopeptidases (PfA-M1 and PfA-M17). These enzymes are crucial for the final stages of hemoglobin digestion in the parasite's food vacuole. By inhibiting both, this compound disrupts the parasite's nutrient supply.[1][2]
-
Ganaplacide (KAF156): An imidazolopiperazine, Ganaplacide's precise mechanism is not fully elucidated, but it is known to inhibit protein trafficking and block the formation of new permeation pathways in the parasite.[3][4]
-
Cipargamin (KAE609): This spiroindolone compound targets the P. falciparum P-type ATPase 4 (PfATP4), a sodium-proton pump on the parasite's plasma membrane.[5] Inhibition of PfATP4 disrupts sodium ion homeostasis, leading to osmotic stress and parasite death.[3][5]
-
M5717 (DDD107498): M5717 is an inhibitor of the P. falciparum translation elongation factor 2 (PfEF2), a key component of the parasite's protein synthesis machinery.[6][7] This leads to a rapid cessation of parasite growth.[6]
In Vitro Potency
The 50% effective concentration (EC50) is a critical measure of a drug's potency in vitro. The following table summarizes the reported EC50 values for each candidate against various strains of P. falciparum. It is important to note that direct comparison of absolute values should be done with caution due to variations in experimental protocols between studies.
| Compound | Strain | EC50 (nM) | Key Resistance Markers of Strain |
| This compound | NF54 | 22 | Chloroquine-sensitive |
| K1 | - | Chloroquine, Pyrimethamine, Sulfadoxine resistant | |
| 7G8 | - | Chloroquine resistant | |
| Ganaplacide | Artemisinin-resistant isolates (mean) | 5.6 | K13 mutations |
| Cipargamin | Artemisinin-resistant isolates (mean) | 2.4 | K13 mutations |
| 3D7 | 0.5 - 1.4 | - | |
| M5717 | NF54 | 0.3 | Chloroquine-sensitive |
In Vivo Efficacy
Preclinical in vivo studies in mouse models are essential for evaluating a compound's efficacy in a biological system. The following table summarizes the reported in vivo efficacy data for the selected antimalarial candidates. Differences in the mouse models used (e.g., P. berghei in immunocompetent mice vs. P. falciparum in immunodeficient SCID mice) are noted as they can influence the observed efficacy.
| Compound | Mouse Model | Dosing Regimen | Efficacy |
| This compound | P. berghei ANKA in BALB/c mice | 50 mg/kg, oral, once daily for 4 days | 95.4% reduction in parasitemia |
| Ganaplacide | - | - | Data not available in a comparable format |
| Cipargamin | P. berghei in mice | - | ED50: 1.2 mg/kg, ED90: 2.7 mg/kg, ED99: 5.3 mg/kg |
| M5717 | P. falciparum in SCID mice | 12 mg/kg, single oral dose | Recrudescence observed, but delayed with partner drug |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate interpretation and comparison of results. Below are summaries of the methodologies employed in the cited studies for key assays.
In Vitro Susceptibility Assay (SYBR Green I Method)
This assay is a common method for determining the EC50 of antimalarial compounds.
Protocol Details:
-
Parasite Culture: P. falciparum asexual stages are maintained in continuous culture in human erythrocytes at 37°C in a mixed gas environment (5% CO2, 5% O2, 90% N2).
-
Drug Preparation: Test compounds are serially diluted to the desired concentration range.
-
Assay Setup: Drug dilutions are added to 96-well plates. Synchronized ring-stage parasites are then added to the wells at a defined parasitemia and hematocrit.
-
Incubation: Plates are incubated for 72 hours to allow for parasite growth.
-
Lysis and Staining: A lysis buffer containing the DNA-intercalating dye SYBR Green I is added to each well.
-
Readout: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are used to generate dose-response curves and calculate the EC50 values.
In Vivo Efficacy (4-Day Suppressive Test - Peters' Test)
This is a standard preclinical model to assess the in vivo activity of antimalarial candidates against rodent malaria parasites.
Protocol Details:
-
Animal Model: Typically, BALB/c or other susceptible mouse strains are used.
-
Infection: Mice are infected with Plasmodium berghei parasitized red blood cells.
-
Drug Administration: The test compound is administered to the mice, usually via oral gavage or subcutaneous injection, once daily for four consecutive days, starting on the day of infection.
-
Monitoring: On day 5, thin blood smears are prepared from each mouse, stained with Giemsa, and the parasitemia (percentage of infected red blood cells) is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated group is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition.
Conclusion
This compound, Ganaplacide, Cipargamin, and M5717 represent a diverse and promising portfolio of next-generation antimalarial candidates. Their distinct mechanisms of action are a critical feature in the fight against drug resistance. While all show potent in vitro activity, their in vivo efficacy profiles and stages of development vary. This guide provides a snapshot of the publicly available preclinical data to aid researchers in the comparative assessment of these important molecules. Further head-to-head studies under standardized conditions will be invaluable for a more definitive comparison of their therapeutic potential.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical Antimalarial Combination Study of M5717, a Plasmodium falciparum Elongation Factor 2 Inhibitor, and Pyronaridine, a Hemozoin Formation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
assessing the synergistic effects of MMV1557817 with existing antimalarials
A detailed analysis of the synergistic potential of the novel antimalarial compound MMV1557817 reveals an additive relationship when combined with the frontline drug, artemisinin (B1665778). This finding, based on recent preclinical data, suggests that this compound could serve as a valuable partner drug in future combination therapies, helping to combat the growing threat of antimalarial resistance.
This compound is a potent, orally active antimalarial compound that acts as a dual inhibitor of the Plasmodium M1 and M17 aminopeptidases.[1] This novel mechanism of action, which targets the final stages of hemoglobin digestion within the parasite, makes it a promising candidate for drug development.[1][2] To assess its potential role in combination therapy, a key study investigated its interaction with artemisinin, the cornerstone of current antimalarial treatment.[1]
In Vitro Interaction with Artemisinin: An Additive Profile
The study by Edgar et al. (2024) is currently the primary source of data on the synergistic effects of this compound with existing antimalarials. The research team evaluated the in vitro interaction between this compound and artemisinin against the drug-resistant Dd2 strain of Plasmodium falciparum. The results demonstrated an additive effect, meaning that the combined impact of the two drugs was equal to the sum of their individual effects.[1] This is a favorable outcome, as it indicates that the presence of this compound does not antagonize the action of artemisinin, and vice versa.[1]
The interaction was quantified using the fractional inhibitory concentration (FIC), a standard measure for assessing drug synergy. The sum of the FICs (ΣFIC) for the combination of this compound and artemisinin was found to be in the range that signifies an additive interaction.[1]
Quantitative Analysis of this compound and Artemisinin Interaction
The following table summarizes the 50% effective concentrations (EC50) of this compound and artemisinin alone and in various fixed-ratio combinations, as well as the calculated fractional inhibitory concentrations (FIC).
| Drug Combination Ratio (this compound:Artemisinin) | This compound EC50 (nM) in Mixture | Artemisinin EC50 (nM) in Mixture | FIC of this compound | FIC of Artemisinin | Sum of FIC (ΣFIC) | Interaction |
| 1:0 (this compound alone) | 39 | - | 1.00 | 0.00 | 1.00 | - |
| 0:1 (Artemisinin alone) | - | 4 | 0.00 | 1.00 | 1.00 | - |
| 5:0 to 0:5 (Fixed Ratios) | Data not explicitly provided in abstract | Data not explicitly provided in abstract | Calculated from mixture EC50s | Calculated from mixture EC50s | Additive (ΣFIC = 1 to <2)[1] | Additive[1] |
Note: While the exact EC50 values for the mixtures are detailed in the supplementary materials of the source publication, the overall finding is a consistent additive interaction.
Experimental Protocols
The assessment of the synergistic interaction between this compound and artemisinin was conducted using a standardized in vitro methodology.
Determination of In Vitro Drug Interaction (Fractional Inhibitory Concentrations)
The fractional inhibitory concentrations (FIC) were determined as previously described.[1] The 50% effective concentration (EC50) values were calculated from fixed mixed ratios (ranging from 5:0 to 0:5) of artemisinin (with a starting dilution of 100 nM) and this compound (with a starting dilution of 1,000 nM).[1] The FIC for each drug was calculated using the formula:
FIC = EC50 of the drug in a mixture / EC50 of the drug alone [1]
The sum of the FICs (ΣFIC) was then determined by adding the individual FIC values for the two drugs. The nature of the interaction was classified as follows:
-
Synergistic: ΣFIC < 1
-
Additive: ΣFIC = 1 to < 2
-
Antagonistic: ΣFIC > 2[1]
This experiment was performed against the Dd2 strain of P. falciparum.
Visualizing the Experimental Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing drug synergy and the proposed mechanism of action for this compound.
References
Independent Verification of MMV1557817's Preclinical Safety Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of novel antimalarial agents with superior safety and efficacy profiles is a global health priority. This guide provides an independent verification of the preclinical safety profile of MMV1557817, a promising antimalarial candidate, by comparing it with another novel antimalarial agent, DSM265. This objective comparison is supported by available experimental data to aid researchers in their evaluation of these compounds.
I. Overview of Compounds
This compound is a potent, orally active antimalarial compound that acts as a dual inhibitor of Plasmodium falciparum and Plasmodium vivax aminopeptidases M1 and M17.[1] This dual-targeting mechanism is believed to be responsible for its activity against multiple life-cycle stages of the parasite, including sexual stages, and its effectiveness against drug-resistant strains.[1][2][3]
DSM265 is another novel antimalarial drug candidate that inhibits the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis in the parasite.[4][5][6] It has demonstrated activity against both the blood and liver stages of P. falciparum and has a long duration of action.[5][7][8]
II. Comparative Preclinical Safety Data
The following tables summarize the available quantitative data on the preclinical safety profiles of this compound and DSM265.
In Vitro Cytotoxicity and Selectivity
| Parameter | This compound | DSM265 | Reference Cell Line(s) |
| EC50 (P. falciparum 3D7) | 39 nM | 4.3 nM | N/A |
| EC50 (P. falciparum Dd2) | Low nanomolar range | Low nanomolar range | N/A |
| CC50 (HEK293) | >10 µM | Not Reported | Human Embryonic Kidney Cells |
| CC50 (HepG2) | Not Reported | > 30 µM, > 50 µM | Human Liver Cancer Cells |
| CC50 (L1210) | Not Reported | > 50 µM | Mouse Lymphoma Cells |
| Selectivity Index (CC50/EC50) | ≥1,370 (HEK293) | Not explicitly calculated, but high based on available data | N/A |
Note: EC50 values can vary depending on the specific assay conditions and parasite strain used.
In Vivo Preclinical Safety
| Parameter | This compound | DSM265 | Animal Model(s) |
| Acute Toxicity | No specific LD50 reported. In vivo efficacy studies conducted in mice. | No specific LD50 reported. Well-tolerated in mice and dogs.[5] | Mice, Dogs |
| Repeat-Dose Toxicity | Not Reported | Well-tolerated in repeat-dose studies.[5] | Mice, Dogs |
| Cardiovascular Safety | Not Reported | No adverse effects in cardiovascular safety studies.[5] | Dogs |
| Mutagenicity | Not Reported | Not mutagenic.[5] | Not Specified |
| No Observed Adverse Effect Level (NOAEL) | Not Reported in available literature. | Not explicitly stated in available literature. | Not Specified |
| Off-Target Activity | No significant inhibition of human M1 aminopeptidases (LTA4H, ERAP1, ERAP2).[1] | Inactive against a panel of human enzymes/receptors.[5] | In vitro assays |
III. Experimental Protocols
The following are generalized protocols for key preclinical safety assays, based on standard methodologies in antimalarial drug development.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that causes a 50% reduction in the viability of a mammalian cell line (CC50), providing a measure of its general cytotoxicity.
1. Cell Culture:
- Mammalian cells (e.g., HEK293, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
- A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are made in culture medium.
- The culture medium in the cell plates is replaced with the medium containing the various concentrations of the test compound.
- Control wells containing medium with solvent only and medium without any additions are included.
3. Incubation:
- The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. MTT Assay:
- A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
- The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
5. Data Analysis:
- The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to the solvent control.
- The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9][10]
In Vivo Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
This study aims to determine the acute toxicity of a compound after a single oral dose and to estimate the median lethal dose (LD50).
1. Animals:
- Healthy, young adult mice of a single sex are used. The animals are acclimatized to the laboratory conditions before the study.
2. Dosing:
- The test compound is formulated in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
- A single animal is dosed with a starting dose, typically based on in vitro cytotoxicity and efficacy data.
- Subsequent animals are dosed one at a time at intervals of at least 24 hours.
3. Dose Adjustment:
- If an animal survives, the dose for the next animal is increased by a specific factor (e.g., 3.2).
- If an animal dies, the dose for the next animal is decreased by the same factor.
4. Observation:
- Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is also recorded.
5. Data Analysis:
- The LD50 is calculated using statistical methods based on the pattern of survival and mortality at the different dose levels. The No Observed Adverse Effect Level (NOAEL) may also be estimated from this study.[11][12]
IV. Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound targets the M1 and M17 aminopeptidases of the malaria parasite, which are crucial for the final stages of hemoglobin digestion in the parasite's food vacuole. By inhibiting these enzymes, this compound disrupts the parasite's nutrient supply, leading to its death.
References
- 1. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSM265 at 400 Milligrams Clears Asexual Stage Parasites but Not Mature Gametocytes from the Blood of Healthy Subjects Experimentally Infected with Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. In Vivo Toxicity Assessment for Novel Therapeutics in Malaria - Ace Therapeutics [ace-therapeutics.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for the Antimalarial Compound MMV1557817
For Immediate Use by Laboratory Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of the novel antimalarial compound MMV1557817. As a new chemical entity, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not yet widely available. Therefore, this compound must be treated as a potentially hazardous substance, and all disposal procedures should be conducted with a conservative, safety-first approach.
Researchers, scientists, and drug development professionals must adhere to the following guidelines to ensure personal safety and environmental compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Core Disposal Principles
In the absence of a specific SDS, the fundamental principle is to manage this compound as hazardous waste.[1] This approach minimizes risk and ensures compliance with general laboratory safety standards. Key considerations include proper containment, clear labeling, and appropriate segregation of waste streams.
Quantitative Data and Hazard Assessment Summary
While specific quantitative data for the disposal of this compound is unavailable, the following table summarizes general guidelines for handling and disposing of research-grade chemical compounds where no official data exists.
| Parameter | Guideline | Rationale |
| Waste Classification | Treat as Hazardous Waste | In the absence of specific toxicity and ecotoxicity data, assume the compound may be harmful to human health and the environment.[1] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE: safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile). | To prevent skin and eye contact with the potentially hazardous compound. |
| Container Type | Chemically compatible, leak-proof container with a secure screw-top lid (e.g., High-Density Polyethylene (B3416737) - HDPE).[1] | To prevent spills, leaks, and reactions with the container material. |
| Labeling | "Hazardous Waste," "this compound," and list all components with estimated concentrations. | To ensure clear identification for proper handling and disposal by EHS personnel.[1] |
| Storage | Designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[2][3] | To ensure safe, temporary storage at the point of generation and prevent accidental mixing with other chemicals. |
| Disposal Method | Collection by the institution's EHS or a licensed hazardous waste contractor. | To ensure disposal is handled in a compliant and environmentally responsible manner. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the safe disposal of solid and liquid waste containing this compound.
Solid Waste Disposal
This procedure applies to solid this compound powder, as well as contaminated consumables such as weigh boats, filter paper, gloves, and bench paper.
-
Segregation at Source: At the point of generation, separate all solid waste contaminated with this compound from other laboratory waste streams.
-
Containerization: Place all contaminated solid waste into a dedicated, durable, and sealable hazardous waste container. A high-density polyethylene (HDPE) container is recommended.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored away from incompatible chemicals.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup.
Liquid Waste Disposal
This procedure applies to solutions containing this compound, including stock solutions, experimental media, and solvent rinses.
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain. The environmental and toxicological properties of this compound are not well-characterized.
-
-
Organic Solvent Solutions:
-
If this compound is dissolved in an organic solvent, it must be disposed of as hazardous solvent waste.
-
Collect this waste in a designated, properly labeled solvent waste container. Be mindful of chemical incompatibilities when mixing different solvent wastes.
-
-
Container Management:
-
Keep all liquid waste containers securely closed except when adding waste.
-
Store the containers in a designated Satellite Accumulation Area (SAA), preferably within secondary containment to mitigate spills.
-
-
Final Disposal:
-
When the waste container is full, or as per your institution's guidelines, arrange for collection by your EHS department or a licensed hazardous waste disposal contractor.
-
Logical Workflow for Disposal of a Novel Research Chemical
The following diagram illustrates the decision-making process for the proper disposal of a research chemical, like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Disposal decision workflow for novel chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
